Technical Documentation Center

2H-1-Benzopyran, 2,4-diphenyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2H-1-Benzopyran, 2,4-diphenyl-
  • CAS: 58530-41-9

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Biological Activity of 2H-1-Benzopyran, 2,4-diphenyl- Derivatives: A Technical Whitepaper

Executive Summary Benzopyrans (chromenes) represent a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to an oxygen-containing six-membered heterocycle[1][2]. Among these, 2H-1-Benzopyran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzopyrans (chromenes) represent a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to an oxygen-containing six-membered heterocycle[1][2]. Among these, 2H-1-Benzopyran, 2,4-diphenyl- (commonly referred to as 2,4-diphenyl-2H-chromene) and its derivatives have garnered significant attention due to their pronounced structural complexity and broad-spectrum biological activities, including antineoplastic, antimicrobial, and anti-inflammatory properties[2][3]. As a Senior Application Scientist, I have structured this whitepaper to delineate the mechanistic rationale, quantitative efficacy, and standardized experimental protocols required for evaluating the biological activity of 2,4-diphenyl benzopyran analogs in a modern drug discovery pipeline.

Structural Pharmacology & Mechanistic Causality

The biological versatility of the benzopyran scaffold stems from its ability to interact with a vast spectrum of cellular targets[3]. The specific substitution pattern in 2,4-diphenyl-2H-chromene introduces critical physicochemical properties that drive its pharmacodynamics:

  • Lipophilicity and Membrane Permeability: The addition of phenyl rings at the C2 and C4 positions significantly increases the partition coefficient (LogP). This enhanced lipophilicity facilitates passive diffusion across phospholipid bilayers, increasing intracellular bioavailability compared to the unsubstituted chromene core.

  • Steric Bulk and Hydrophobic Interactions: The spatial orientation of the 2,4-diphenyl groups allows for optimal occupation of hydrophobic pockets within target proteins. For instance, in estrogen receptor (ER) modulation or topoisomerase inhibition, these phenyl rings engage in π−π stacking and van der Waals interactions with aromatic amino acid residues in the binding site.

  • Electronic Effects: The oxygen atom in the pyran ring acts as a hydrogen bond acceptor, while the conjugated system allows for electron delocalization, stabilizing radical intermediates. This is particularly relevant in pathways involving reactive oxygen species (ROS) modulation[3].

Primary Biological Activities

  • Anticancer Efficacy: Derivatives of 2,4-diphenyl-2H-chromene, particularly those functionalized at the C3 position (e.g., 3-carbaldehyde derivatives linked to thiazolidinediones), have demonstrated potent cytotoxicity against various carcinoma cell lines. Preliminary data indicates reasonable anticancer activity against A549 (lung carcinoma) and B-16 (murine melanoma) cell lines[4]. The proposed mechanism often involves the induction of apoptosis via mitochondrial depolarization.

  • Antimicrobial and Antifungal Properties: Benzopyran compounds exhibit significant antibacterial and antifungal activities, often by disrupting cell wall synthesis or damaging the surface morphology of pathogenic cells[1][2].

Quantitative Data: Cytotoxicity Profiles

The following table summarizes the in vitro cytotoxic efficacy of select 2,4-diphenyl-2H-chromene derivatives against standard cancer cell lines, emphasizing the structure-activity relationship (SAR)[3][4].

Compound DerivativeTarget Cell LineIC50 (µM)Putative Mechanism
2,4-diphenyl-2H-chromene-3-thiazolidine analog AA549 (Lung)20.7Apoptosis induction / Cell cycle arrest
2,4-diphenyl-2H-chromene-3-thiazolidine analog BB-16 (Melanoma)20.4Apoptosis induction / Cell cycle arrest
4H-chromeno-pyrimidine analogMCF-7 (Breast)< 15.0ER Antagonism / ROS Generation
Unsubstituted Benzopyran core (Control)A549 (Lung)> 100.0Baseline cytotoxicity

Table 1: Comparative cytotoxicity of 2,4-diphenyl benzopyran derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data, the evaluation of 2,4-diphenyl-2H-chromene derivatives must employ orthogonal, self-validating assay systems. Do not rely on a single viability metric; cellular stress responses can often mask true apoptotic events.

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay measures mitochondrial metabolic activity, serving as a primary indicator of cell viability. To ensure trustworthiness, this protocol includes both vehicle and positive controls to establish a dynamic therapeutic window.

  • Cell Seeding: Seed A549 or B-16 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Preparation: Dissolve the 2,4-diphenyl-2H-chromene derivative in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical Step: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity, which would confound the IC50 calculation.

  • Treatment: Aspirate media and add 100 µL of the compound dilutions to the wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin at 1 µM). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The viable cells will reduce the tetrazolium dye to insoluble formazan crystals.

  • Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol B: Mechanistic Validation (Apoptosis via Annexin V/PI)

Rationale: To confirm that the observed cytotoxicity from Protocol A is due to programmed cell death (apoptosis) rather than non-specific necrosis, an orthogonal assay using Annexin V/PI staining is required. This validates the mechanism of action.

  • Treatment and Harvesting: Treat A549 cells with the 2,4-diphenyl-2H-chromene derivative at the calculated IC50 concentration for 48 hours. Harvest both floating and adherent cells using trypsin-EDTA to ensure late-apoptotic cells are not lost.

  • Washing: Centrifuge the cell suspension at 1500 rpm for 5 minutes at 4°C. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples using a flow cytometer within 1 hour. Differentiate early apoptotic cells (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).

Systems Visualization

Fig 1: Proposed apoptotic signaling pathway induced by 2,4-diphenyl-2H-chromene derivatives.

Fig 2: Standardized workflow for in vitro evaluation of synthesized chromene derivatives.

References

  • Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals. ACS Publications. URL: [Link]

  • Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. PubMed Central (PMC). URL: [Link]

  • Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents. ResearchGate. URL: [Link]

  • BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). URL:[Link]

Sources

Exploratory

Architecting Photochromic Scaffolds: The Synthesis and Mechanistic Dynamics of 2,4-Diphenyl-2H-1-Benzopyran

Executive Summary The 2H-1-benzopyran (2H-chromene) framework is a privileged pharmacophore and a cornerstone in the development of advanced photochromic materials. Specifically, 2,4-diphenyl-2H-1-benzopyran and its deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-1-benzopyran (2H-chromene) framework is a privileged pharmacophore and a cornerstone in the development of advanced photochromic materials. Specifically, 2,4-diphenyl-2H-1-benzopyran and its derivatives exhibit remarkable photodynamic properties and biological activities, ranging from estrogenic modulation to anti-HIV and antifungal efficacy[1]. Synthesizing this highly conjugated, sterically demanding core requires precise control over cyclization thermodynamics and regioselectivity. This whitepaper deconstructs the mechanistic pathways for the formation of 2,4-diphenyl-2H-1-benzopyran, providing researchers with self-validating protocols, quantitative optimization data, and a deep dive into the ultrafast kinetics of its photochromic ring-opening cycle.

Mechanistic Pathways for 2H-Benzopyran Formation

The construction of the 2,4-diphenyl-2H-chromene architecture can be achieved through several discrete synthetic logic pathways. The selection of the pathway dictates the substitution pattern and the overall yield of the target scaffold.

Pathway A: Electrophilic Cyclization of Propargylic Aryl Ethers

The most robust and high-yielding methodology for assembling substituted 2H-benzopyrans is the electrophilic cyclization of propargylic aryl ethers[2]. This approach leverages simple, inexpensive electrophiles (such as I 2​ , ICl, or PhSeBr) to trigger a cascade reaction that forms the chromene ring while simultaneously installing a versatile vinylic halide at the C3 position.

Mechanistic Causality:

  • Halonium Ion Formation: The reaction initiates with the coordination of the electrophile (e.g., I + ) to the alkyne moiety of the propargylic ether, forming a highly reactive, bridged halonium ion intermediate. The use of Iodine Monochloride (ICl) is kinetically superior to I 2​ because the intrinsic dipole of the I-Cl bond significantly lowers the activation energy required for halonium formation[2].

  • Intramolecular Friedel-Crafts Alkylation: The electron-rich aryl ring undergoes an intramolecular nucleophilic attack on the activated alkyne, forming a Wheland intermediate (sigma complex).

  • Rearomatization: Deprotonation restores aromaticity, yielding the 3-halo-2,4-diphenyl-2H-benzopyran.

Mechanism S1 Propargylic Aryl Ether S2 Halonium Ion Intermediate (I+ coordination) S1->S2 + ICl S3 Wheland Intermediate (Friedel-Crafts Alkylation) S2->S3 Intramolecular Attack S4 De-protonation & Rearrangement S3->S4 - H+ S5 3-Halo-2,4-Diphenyl- 2H-Chromene S4->S5 Rearomatization

Diagram 1: Stepwise mechanism of ICl-mediated electrophilic cyclization.

Pathway B: Acid-Catalyzed Condensation

A classical thermodynamic approach involves the direct condensation of a substituted phenol with 1,3-diphenylprop-2-yn-1-ol. In the presence of a strong Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid catalyst, the propargyl alcohol undergoes dehydration to form a resonance-stabilized carbocation. Subsequent electrophilic aromatic substitution onto the phenol, followed by intramolecular cyclization, yields the 2,4-diphenyl-2H-chromene. While operationally simple, this route often requires high temperatures and can suffer from regiochemical ambiguity if the phenol is unsymmetrically substituted.

Synthesis A Propargylic Aryl Ethers B Electrophilic Cyclization (ICl, CH3NO2, -25°C) A->B Target 2,4-Diphenyl-2H-1-Benzopyran (Target Scaffold) B->Target High Yield (96%) C Phenol + Propargyl Alcohol D Acid Catalysis (p-TSA, Toluene, Δ) C->D D->Target Thermodynamic Control E Coumarins / Chromones F Organometallic Addition (PhMgBr, THF) + Reduction E->F F->Target Regioselective

Diagram 2: Comparative synthetic pathways for 2,4-diphenyl-2H-1-benzopyran formation.

Quantitative Optimization of Cyclization Conditions

The choice of solvent and temperature is critical in stabilizing the highly reactive intermediates during electrophilic cyclization. Nitromethane (CH 3​ NO 2​ ) is the optimal solvent; its high dielectric constant stabilizes the intermediate carbocation, while its low nucleophilicity prevents solvent-trapping side reactions[2].

The table below summarizes the optimization parameters for the synthesis of the 2H-benzopyran core, demonstrating the causal relationship between reaction environment and product yield.

ParameterCondition A (Baseline)Condition B (Solvent Optimized)Condition C (Fully Optimized)
Electrophile I 2​ (3.0 equiv)I 2​ (3.0 equiv)ICl (1.5 equiv)
Solvent Acetonitrile (CH 3​ CN)Nitromethane (CH 3​ NO 2​ )Nitromethane (CH 3​ NO 2​ )
Base NaHCO 3​ (2.0 equiv)NaHCO 3​ (2.0 equiv)None
Temperature 25 °C25 °C-25 °C
Isolated Yield 61%77%96%
Mechanistic Rationale Solvent competes for intermediateHigh dielectric constant stabilizes intermediateI-Cl polarization lowers activation energy; low temp prevents side reactions

Table 1: Optimization of Electrophilic Cyclization Conditions. Data derived from comparative cyclization studies[2].

Self-Validating Experimental Protocol: ICl-Mediated Cyclization

To ensure high trustworthiness and reproducibility, the following step-by-step protocol for the synthesis of 3-iodo-2,4-diphenyl-2H-benzopyran is designed as a self-validating system. The omission of NaHCO 3​ in this optimized route prevents premature ether cleavage, maximizing the yield to 96%[2].

Step 1: Substrate Preparation

  • Action: Dissolve 0.25 mmol of the substituted 1,3-diphenylprop-2-yn-1-yloxybenzene (propargylic ether) in 5.0 mL of anhydrous nitromethane (CH 3​ NO 2​ ) in an oven-dried Schlenk flask under an inert argon atmosphere.

  • Validation Check: Ensure the solution is completely clear. Any cloudiness indicates moisture, which will rapidly hydrolyze the ICl reagent.

Step 2: Cryogenic Control

  • Action: Submerge the reaction flask in a controlled cryo-bath set to -25 °C. Allow 15 minutes for thermal equilibration.

  • Causality: Conducting the reaction at -25 °C suppresses undetermined oxidative side products that proliferate at 0 °C or room temperature[2].

Step 3: Electrophile Addition

  • Action: Slowly add 1.5 equivalents (0.375 mmol) of Iodine Monochloride (ICl) dropwise via a gas-tight syringe.

  • Causality: Dropwise addition prevents localized exothermic spikes, maintaining the kinetic control required for the precise 6-endo-dig cyclization over 5-exo-dig alternatives.

Step 4: Reaction Monitoring

  • Action: Stir the mixture at -25 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (9:1) eluent system.

  • Validation Check: The reaction is complete when the starting material spot completely disappears (typically 2-4 hours).

Step 5: Quenching and Extraction

  • Action: Quench the reaction strictly at -25 °C by adding 5 mL of saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ).

  • Causality: Na 2​ S 2​ O 3​ instantly reduces unreacted ICl and any liberated I 2​ into water-soluble iodide salts, halting the reaction and decolorizing the mixture.

  • Action: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine and dry over anhydrous Na 2​ SO 4​ .

Step 6: Purification

  • Action: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure 2H-benzopyran derivative.

Photodynamic Mechanisms and Ultrafast Kinetics

Beyond its synthetic utility, 2,4-diphenyl-2H-benzopyran is highly valued for its photochromic properties. Upon exposure to ultraviolet (UV) radiation, the molecule undergoes a rapid structural transformation from a colorless "closed form" (CF) to a highly conjugated, colored "open form" (merocyanine-like structure).

Time-resolved absorption spectroscopy has elucidated the precise kinetics of this transformation. The critical C−O bond cleavage of the benzopyran ring occurs via the first excited singlet state (S1) within an ultrafast timeframe of less than 2 picoseconds (< 2 ps)[3]. This cleavage produces a vibrationally excited open form in the ground electronic state.

Following the initial cleavage, the molecule transitions through several stereoisomeric states. In the subnanosecond to submillisecond time domain, the molecule relaxes into Transoid-Cis (TC) and Transoid-Trans (TT) isomers[3]. The presence of the phenyl groups at the C2 and C4 positions provides essential steric and electronic stabilization to these extended open forms, dictating the color and the thermal fade rate of the photochromic response.

Photochromism CF Closed Form (CF) 2,4-Diphenyl-2H-Benzopyran S1 Excited Singlet State (S1) [Vibrationally Excited] CF->S1 UV Irradiation (< 2 ps) TC Transoid-Cis (TC) Isomer (Open Form) S1->TC C-O Bond Cleavage TC->CF Fast Reversion TT Transoid-Trans (TT) Isomer (Open Form) TC->TT Thermal Relaxation (Sub-nanosecond) TT->CF Thermal/Visible Light Reversion (Sub-millisecond)

Diagram 3: Ultrafast photochromic ring-opening cycle of 2,4-diphenyl-2H-benzopyran.

References

  • Source: PubMed Central (PMC) - nih.
  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans through C−C Bond Formation via Electrophilic Cyclization Source: The Journal of Organic Chemistry - ACS Publications URL
  • Opening 2,2-Diphenyl-2H-Chromene to Infrared Light Source: ResearchGate URL

Sources

Foundational

The Pharmacological Landscape and Discovery of 2H-1-Benzopyran, 2,4-Diphenyl- Derivatives

Executive Summary The 2H-1-benzopyran (chromene) scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of next-generation therapeutics. Specifically, the 2,4-diphenyl-2H-1-benzopyran de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-1-benzopyran (chromene) scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of next-generation therapeutics. Specifically, the 2,4-diphenyl-2H-1-benzopyran derivatives and their fused analogs (such as 2,4-diphenyl-5H-chromeno[4,3-b]pyridines) have emerged as highly potent, selective anti-cancer agents[1][2]. By introducing bulky, electron-rich phenyl rings at the 2- and 4-positions, medicinal chemists have engineered molecules that exhibit exceptional spatial complementarity with the DNA-binding domains of critical nuclear enzymes[3].

This technical guide synthesizes the pharmacological mechanisms, rational discovery pathways, and validated experimental protocols for isolating and evaluating these derivatives. Our focus is grounded in causality: understanding why specific structural modifications yield targeted Topoisomerase IIα inhibition and how to rigorously validate these findings in vitro.

Pharmacological Properties & Mechanistic Pathways

Dual and Selective Topoisomerase Inhibition

The primary pharmacological driver of 2,4-diphenyl chromene derivatives is their ability to inhibit DNA topoisomerases (Topo I and Topo IIα)[1][4]. Topoisomerases resolve topological stress during DNA replication. While traditional inhibitors like etoposide and camptothecin suffer from dose-limiting toxicities (e.g., myelosuppression) and resistance mechanisms, 2,4-diphenyl chromenes offer a refined approach[4][5].

Causality in SAR (Structure-Activity Relationship): The lipophilic character of the chromene core facilitates cell membrane permeation[2]. More importantly, the 2,4-diphenyl substituents provide critical π−π stacking interactions with the DNA base pairs at the enzyme-DNA cleavage site. This stabilizes the Topo IIα-DNA cleavage complex, converting the enzyme into a cellular poison that induces lethal double-strand breaks[1][4].

Apoptosis and Cell Cycle Arrest in Breast Cancer Models

These derivatives exhibit profound efficacy against human breast cancer cell lines, including luminal (MCF-7, T47D) and Triple-Negative Breast Cancer (TNBC) models like Hs578t[2][6]. The accumulation of DNA double-strand breaks triggers a cascade of apoptotic signaling. Western blot analyses of TNBC cells treated with chromene derivatives reveal a time-dependent activation of both extrinsic (Caspase 8) and intrinsic (Caspase 9) apoptotic pathways, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP)[6][7].

Apoptosis Chromene 2,4-Diphenyl-2H-Chromene TopoII Topo IIα Cleavage Complex Chromene->TopoII Stabilizes Caspase8 Caspase-8 (Extrinsic) Chromene->Caspase8 Modulates DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Induces Caspase9 Caspase-9 (Intrinsic) DNA_Damage->Caspase9 Triggers PARP PARP Cleavage Caspase9->PARP Cleaves Caspase8->PARP Cleaves Apoptosis Cell Death (Apoptosis) PARP->Apoptosis Results in

Figure 1. Mechanistic signaling pathway of 2,4-diphenyl chromene-induced apoptosis.

Discovery and Synthetic Methodologies

The discovery of these agents relies heavily on scaffold hopping and multi-component reactions (MCRs) to rapidly generate libraries for high-throughput screening[8][9].

The Modified Kröhnke Pyridine Synthesis

To fuse the pyridine ring to the chromene core (yielding chromeno[4,3-b]pyridines), researchers utilize a modified Kröhnke synthesis[2]. This involves the aldol condensation of chroman-4-ones with aromatic aldehydes under basic conditions, followed by cyclization with 2-oxoalkylpyridinium iodides in the presence of ammonium acetate[3].

Why this method? The Kröhnke synthesis is highly modular. By altering the starting aromatic aldehydes and pyridinium salts, chemists can systematically map the steric and electronic requirements of the 2,4-diphenyl pockets without redesigning the entire synthetic route.

Synthesis A Chroman-4-one C Intermediate: Chromanones A->C Base B Aromatic Aldehydes B->C Condensation E 2,4-Diphenyl Chromeno[4,3-b]pyridine C->E Glacial AcOH 100°C D Pyridinium Iodides + NH4OAc D->E Cyclization

Figure 2. Modified Kröhnke synthesis workflow for 2,4-diphenyl chromenopyridines.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) and cytotoxicity profiles of key 2,4-diphenyl benzopyran derivatives across various screening models[1][2][4][6].

Compound Class / ScaffoldPrimary TargetCell Line ModelIC₅₀ / ActivityKey Structural Rationale
2,4-Diphenyl-5H-chromeno[4,3-b]pyridine Topo IIαT47D (Breast)< 5 μMPhenyl rings at C2/C4 maximize hydrophobic interactions within the Topo IIα DNA-binding pocket.
Chromeno[2,3-d]pyrimidinone Caspase 8/9, PARPHs578t (TNBC)Low μM rangeFused pyrimidinone ring enhances hydrogen bonding with caspase active sites.
2-Amino-3-carbonitrile chromene General CytotoxicityMCF-7 (Breast)4.74 μg/mLLipophilic core increases membrane permeability; carbonitrile acts as an electron-withdrawing group.
Pyrazolo[4,3-f]quinoline derivatives Topo I / IIα (Dual)HCT-15 (Colon)< 8 μMIsosteric replacement maintains DNA intercalation while reducing off-target cardiotoxicity.

Experimental Protocols: A Self-Validating System

As Application Scientists, we must ensure that our assays distinguish between true enzyme inhibition and assay artifacts (e.g., non-specific DNA aggregation). The following protocols are designed as self-validating systems.

Protocol 1: Topoisomerase IIα Decatenation Assay

This assay measures the ability of the chromene derivative to inhibit the Topo IIα-mediated unlinking (decatenation) of kinetoplast DNA (kDNA).

Materials: Human Topo IIα, kinetoplast DNA (kDNA), ATP, agarose gel, ethidium bromide.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 μL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM dithiothreitol, and 0.3 μg of kDNA.

  • Compound Addition: Add the 2,4-diphenyl chromene derivative at varying concentrations (0.1 μM to 100 μM). Crucial Step: Include a solvent control (DMSO < 1%) and a positive control (Etoposide at 100 μM)[2][4].

  • Enzyme Addition: Initiate the reaction by adding 1 unit of human Topo IIα. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 μL of 10% SDS and 1 μL of Proteinase K (10 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme.

  • Electrophoresis: Resolve the samples on a 1% agarose gel in TAE buffer at 100V for 1 hour.

  • Self-Validation (Ethidium Bromide Displacement): Causality check: Highly intercalative compounds can falsely appear as Topo inhibitors by altering DNA conformation so the enzyme cannot bind. Run a parallel fluorescence displacement assay using calf thymus DNA and ethidium bromide. If the compound displaces EtBr heavily, the decatenation inhibition is secondary to massive DNA intercalation, not specific Topo IIα poisoning.

Protocol 2: Western Blotting for PARP Cleavage

To confirm that Topo IIα inhibition translates to apoptosis, we evaluate PARP cleavage in Hs578t cells[6][7].

Step-by-Step Methodology:

  • Cell Treatment: Seed Hs578t cells at 1×106 cells/well. Treat with the IC₅₀ concentration of the chromene derivative for 24 h and 48 h.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation states of upstream apoptotic kinases.

  • Protein Quantification & Separation: Quantify using a BCA assay. Load 30 μg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against full-length PARP (116 kDa) and cleaved PARP (89 kDa), and Caspase 8/9. Use β -actin as a loading control.

  • Analysis: Calculate the cleaved-PARP / full-length PARP ratio. A time-dependent increase validates the apoptotic mechanism[7].

References

  • Halawa, A.H., et al. "The Chromenopyridine Scaffold: A Privileged Platform in Drug Design." MDPI, 2024. Available at: [Link]

  • Thapa Magar, T.B., et al. "4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions." ResearchGate, 2018. Available at:[Link]

  • "In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer." PMC, NIH. Available at: [Link]

  • "Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives." PMC, NIH, 2022. Available at: [Link]

  • "Multiple Topoisomerase I (TopoI), Topoisomerase II (TopoII) and Tyrosyl-DNA Phosphodiesterase (TDP) inhibitors in the development of anticancer agents." UNIPI, 2020. Available at: [Link]

  • "Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems." Frontiers in Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 2,4-diphenyl-2H-1-Benzopyran

For Researchers, Scientists, and Drug Development Professionals This guide offers a detailed exploration of the synthesis, crystal structure, and stereochemical properties of 2,4-diphenyl-2H-1-benzopyran. As a compound b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of the synthesis, crystal structure, and stereochemical properties of 2,4-diphenyl-2H-1-benzopyran. As a compound belonging to the benzopyran class, a key structural unit in many biologically active molecules, a thorough understanding of its three-dimensional arrangement is crucial for the development of novel therapeutics.[1][2][3]

Synthesis and Structural Elucidation

The synthesis of 2,4-diphenyl-2H-1-benzopyran and its derivatives can be achieved through various methods, including the palladium-catalyzed cyclization of allylic aryl ethers and electrophilic cyclization of substituted propargylic aryl ethers.[1] These methods offer pathways to a diverse range of substituted benzopyrans, which are of significant interest due to their potential biological activities, including anti-HIV, antidiabetic, and estrogenic properties.[1][4]

General Synthetic Approach: Electrophilic Cyclization

A common and effective method for synthesizing the 2H-benzopyran core involves the electrophilic cyclization of aryl propargylic ethers. This reaction is typically carried out using simple and inexpensive electrophiles like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) in a suitable solvent such as nitromethane.[1] This approach is advantageous due to its mild reaction conditions and tolerance of various functional groups.[1]

Experimental Protocol: Synthesis via Electrophilic Cyclization

  • Reactant Preparation: Dissolve the substituted propargylic aryl ether in nitromethane.

  • Addition of Electrophile: Add 3 equivalents of the chosen electrophile (e.g., I₂) to the solution.

  • Base Addition: Introduce 2 equivalents of a mild base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature (25 °C).

  • Monitoring and Workup: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction, and extract the product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3,4-disubstituted 2H-benzopyran.[1]

G cluster_synthesis Synthesis of 2,4-diphenyl-2H-1-benzopyran ArylPropargylicEther Aryl Propargylic Ether Cyclization Electrophilic Cyclization ArylPropargylicEther->Cyclization Electrophile Electrophile (I₂, ICl, or PhSeBr) Electrophile->Cyclization Solvent Nitromethane Solvent->Cyclization Base Base (NaHCO₃) Base->Cyclization Product 2,4-diphenyl-2H-1-benzopyran Cyclization->Product

Caption: Synthetic pathway for 2,4-diphenyl-2H-1-benzopyran.

Crystal Structure Analysis

The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

Crystallographic Data and Molecular Geometry

The phenyl substituents at positions 2 and 4 will have specific orientations relative to the benzopyran core, influencing the overall molecular shape and potential for intermolecular interactions. The dihedral angles between the phenyl rings and the benzopyran moiety are critical parameters in defining the molecule's conformation.

Table 1: Representative Crystallographic Data for Benzopyran Derivatives

Parameter2-[2-(Trifluoromethyl)phenyl]-2H-1-benzopyran-4(3H)-one[5](3E,3′E)-3,3′-((ethane-1,2-diylbis(azanediyl))bis(phenylmethanylylidene))bis(6-phenyl-2H-pyran-2,4(3H)-dione)[7]
Formula C₁₆H₁₁F₃O₂C₃₈H₂₈N₂O₆
Crystal System OrthorhombicMonoclinic
Space Group P2₁/cC2/c
a (Å) 8.2291 (9)14.0869 (4)
b (Å) 22.020 (3)20.9041 (5)
c (Å) 7.3355 (11)10.1444 (2)
β (˚) 9099.687 (2)
V (ų) 1329.2 (3)2944.9 (1)
Z 44
Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, C-H···O interactions, C-H···F interactions, and π–π stacking.[5][6] In the case of 2,4-diphenyl-2H-1-benzopyran, the aromatic phenyl rings are likely to participate in π–π stacking interactions, which would contribute to the stability of the crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.[5]

  • Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates and thermal parameters.[5]

  • Structural Analysis: The refined structure is analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

G cluster_xray X-ray Crystallography Workflow PurifiedCompound Purified Compound CrystalGrowth Crystal Growth PurifiedCompound->CrystalGrowth SingleCrystal Single Crystal CrystalGrowth->SingleCrystal DataCollection X-ray Data Collection SingleCrystal->DataCollection DiffractionData Diffraction Data DataCollection->DiffractionData StructureSolution Structure Solution & Refinement DiffractionData->StructureSolution CrystalStructure Crystal Structure StructureSolution->CrystalStructure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Stereochemistry Analysis

The 2,4-diphenyl-2H-1-benzopyran molecule contains a chiral center at the C2 position of the pyran ring. This gives rise to the possibility of two enantiomers, (R)- and (S)-2,4-diphenyl-2H-1-benzopyran. The presence of a second substituent at the C4 position can lead to the formation of diastereomers (cis and trans isomers).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of organic molecules. The chemical shifts and coupling constants of the protons on the pyran ring are particularly sensitive to their spatial arrangement.

¹H NMR Spectroscopy

  • Chemical Shifts: The protons on the benzopyran ring will exhibit characteristic chemical shifts. The aromatic protons will typically appear in the range of δ 6.5-7.5 ppm. The protons on the pyran ring will have distinct signals that can be used to differentiate between stereoisomers.

  • Coupling Constants: The coupling constants (J-values) between adjacent protons provide information about the dihedral angles between them, which can be used to determine the relative stereochemistry (cis or trans) of the substituents. For example, a larger coupling constant is generally observed for trans-protons compared to cis-protons.

Table 2: Predicted ¹H NMR Spectral Features for 2,4-diphenyl-2H-1-benzopyran

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityKey Coupling Interactions
H2 ~5.8ddH3a, H3b
H3a, H3b ~3.0 - 3.5mH2, H4
H4 ~4.5 - 5.0mH3a, H3b
Aromatic H 6.8 - 7.6mAromatic protons

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Record the ¹H NMR spectrum on a high-resolution NMR spectrometer.

  • ¹³C NMR Acquisition: Record the ¹³C NMR spectrum to identify the number of unique carbon atoms.

  • 2D NMR Experiments: Perform 2D NMR experiments, such as COSY and NOESY, to establish proton-proton correlations and through-space interactions, which can further confirm stereochemical assignments.

G cluster_nmr Stereochemical Analysis by NMR Sample 2,4-diphenyl-2H-1-benzopyran H1_NMR ¹H NMR Spectroscopy Sample->H1_NMR C13_NMR ¹³C NMR Spectroscopy Sample->C13_NMR TwoD_NMR 2D NMR (COSY, NOESY) Sample->TwoD_NMR Stereochemistry Stereochemical Assignment H1_NMR->Stereochemistry C13_NMR->Stereochemistry TwoD_NMR->Stereochemistry

Caption: NMR-based workflow for stereochemical determination.

Conclusion and Future Perspectives

A comprehensive understanding of the crystal structure and stereochemistry of 2,4-diphenyl-2H-1-benzopyran is essential for the rational design of new therapeutic agents. The synthetic methodologies, coupled with advanced analytical techniques like single-crystal X-ray diffraction and NMR spectroscopy, provide the necessary tools for a detailed structural and stereochemical analysis. Future research in this area could focus on the synthesis of a wider range of derivatives and the systematic evaluation of their biological activities, guided by the structural insights gained from these fundamental studies. The correlation of specific stereochemical features with biological function will be a key driver in the development of novel and more effective benzopyran-based drugs.

References

  • Reddy, R. S., et al. (2007). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. Organic Letters, 9(19), 3781–3783. [Link]

  • Wera, M., et al. (2012). 2-[2-(Trifluoromethyl)phenyl]-2H-1-benzopyran-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2198. [Link]

  • Singh, A., et al. (1994). Structure activity relationship of some 2,3-diaryl-2H-1-benzopyrans to their anti-implantation, estrogenic and antiestrogenic activities in rat. Contraception, 49(6), 609-16. [Link]

  • El-Saghier, A. M. M., & Khodairy, A. (2011). Synthesis and biological activities of some fused pyran derivatives. Journal of the Serbian Chemical Society, 76(11), 1483-1494. [Link]

  • El-Emam, A. A., et al. (2021). Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. Molecules, 26(15), 4627. [Link]

  • El Ghayati, M., et al. (2021). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1152-1156. [Link]

  • Liao, Y., & Gong, Y. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 17(5), 5466-5487. [Link]

  • Kumar, D., et al. (2011). Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 266-270. [Link]

  • Rao, V. R., et al. (2012). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica, 4(2), 651-658. [Link]

  • Shah, V. R., et al. (1995). Synthesis of benzofuro-4-anilino-2H-I-benzopyran-2-one and benzofuro-pyrano. Indian Journal of Chemistry - Section B, 34B(6), 509-511. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry Stack Exchange. (2014). Assigning 1H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one. [Link]

  • Helliwell, M., et al. (2011). N′-[1-(2,4-Dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene)ethyl]thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o849. [Link]

  • Mamedov, I. G., et al. (2023). Biological activity of benzopyran derivatives against some microorganisms. Indian Journal of Chemistry, 62(10), 1108-1111. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Chem 360 Jasperse Ch. 13 Notes. Spectroscopy. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Wang, Z., et al. (2019). Palladium-catalyzed cascade cyclization of α,β-unsaturated N-tosylhydrazones with iodoarenes : access to 2H-chromenes and 2H-quinolines. Organic & Biomolecular Chemistry, 17(3), 555-559. [Link]

  • Kaur, N., et al. (2024). A benzopyran-based optical sensor for selective trace detection of Pd(II): Analytical and computational investigation. Mongolian Journal of Chemistry, 25(51), 20-31. [Link]

  • PubChem. (n.d.). 2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester. [Link]

  • Patel, K. D., & Patel, N. B. (2022). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. [Link]

  • Al-Masoudi, N. A., et al. (2017). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 22(1), 103. [Link]

  • Akrawi, B. A., et al. (2017). Isolation, characterization and x-ray structure determination of the schiff base ligand. South African Journal of Chemistry, 70, 123-128. [Link]

  • Asiri, A. M., et al. (2017). Synthesis, characterization and crystal structure of 2-(4-(benzyloxy) phenyl)-4, 5- diphenyl-1H-imidazole. Journal of the Chemical Society of Pakistan, 39(1), 121-126. [Link]

  • Linares-Palomino, P. J., et al. (2006). Synthesis and odour evaluation of stereoisomers of octahydrobenzopyran derivatives. Flavour and Fragrance Journal, 21(4), 659-666. [Link]

  • van Rensburg, H., et al. (2002). Syntheses of asymmetric 2-benzopyrans. The influence of aromatic halogen substituents on the intramolecular cyclisation of enantiopure tethered phenolic lactaldehydes. Arkivoc, 2002(9), 99-116. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Search Results for "2-". [Link]

Sources

Foundational

In Silico Molecular Docking Studies of 2H-1-Benzopyran, 2,4-diphenyl-: A Technical Guide for Target Identification and Binding Affinity Profiling

Executive Summary & Pharmacological Grounding As a Senior Application Scientist, I approach molecular docking not merely as a computational exercise, but as a predictive thermodynamic model. The compound 2H-1-Benzopyran,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Grounding

As a Senior Application Scientist, I approach molecular docking not merely as a computational exercise, but as a predictive thermodynamic model. The compound 2H-1-Benzopyran, 2,4-diphenyl- (a core flavene/chromene derivative) represents a highly privileged scaffold in medicinal chemistry. The spatial arrangement of the 2,4-diphenyl rings attached to the rigid oxygen-containing benzopyran heterocycle provides a unique pharmacophore capable of occupying deep hydrophobic pockets while engaging in critical hydrogen bonding.

Historically, benzopyran and chromene derivatives have been extensively validated against two primary therapeutic axes:

  • Oncology (Cell Cycle Regulation): Inhibition of Cyclin-Dependent Kinase 4 (CDK4), driving G1/S phase cell cycle arrest in breast cancer (MCF-7) models[1].

  • Cardiovascular (Coagulation): Selective inhibition of Thrombin (THR), acting as mechanism-based anticoagulants by targeting the S1 specificity pocket[2].

This whitepaper establishes a self-validating in silico framework to evaluate the binding affinity and mechanistic pathways of 2H-1-Benzopyran, 2,4-diphenyl- against these highly validated targets.

The Self-Validating In Silico Protocol

To ensure absolute scientific integrity, every computational workflow must be designed as a closed-loop, self-validating system. The following step-by-step methodology details the docking protocol for 2H-1-Benzopyran, 2,4-diphenyl-, utilizing AutoDock Vina and Schrödinger Glide.

Workflow LPrep Ligand Preparation (DFT Optimization) Val1 Validation: Ramachandran & Energy Check LPrep->Val1 PPrep Protein Preparation (Protonation & Minimization) PPrep->Val1 Grid Grid Box Generation (Active Site Mapping) Val1->Grid Dock Molecular Docking (Lamarckian Genetic Algorithm) Grid->Dock Val2 Validation: Native Ligand RMSD < 2.0 Å Dock->Val2 Score Scoring & Interaction Analysis (ΔG Calculation) Val2->Score

Fig 1: Self-validating in silico molecular docking workflow for benzopyran derivatives.

Phase 1: Ligand Preparation & Quantum Mechanics
  • Structure Generation: Build the 2D structure of 2H-1-Benzopyran, 2,4-diphenyl- and convert it to a 3D conformer.

  • DFT Optimization: Subject the ligand to Density Functional Theory (DFT) optimization using the B3LYP/6-31G(d,p) basis set.

  • Causality & Rationale: The 2,4-diphenyl substitutions introduce significant steric bulk and rotational degrees of freedom. If docked using standard 2D-to-3D conversion without quantum mechanical optimization, the dihedral angles between the phenyl rings and the benzopyran core will clash with the rigid receptor grid, yielding false-positive steric penalties. DFT ensures the ligand is in its global energy minimum before docking.

Phase 2: Protein Preparation & Structural Integrity
  • Structure Retrieval: Download the X-ray crystal structures for CDK4 (PDB ID: 2W96) and Thrombin (PDB ID: 1TA6) from the Protein Data Bank.

  • Processing: Remove all heteroatoms and non-catalytic water molecules. Retain bridging waters if they mediate ligand-receptor interactions.

  • Protonation: Assign protonation states at physiological pH (7.4) using the PROPKA algorithm.

  • Causality & Rationale: X-ray crystallographic structures lack hydrogen atoms and often contain unresolved side chains. Assigning correct protonation states ensures that key catalytic residues (e.g., Asp163 in CDK4) present the correct hydrogen-bond donor/acceptor profile.

  • System Validation: Generate a Ramachandran plot to ensure >95% of residues fall within favored regions, validating the structural integrity of the target prior to grid generation.

Phase 3: Grid Mapping & Docking Execution
  • Grid Box Definition: Center the grid box on the co-crystallized ligand coordinates. For CDK4, target the ATP-binding cleft (dimensions: 20Å × 20Å × 20Å). For Thrombin, target the S1 specificity pocket.

  • Execution: Run the docking simulation using the Lamarckian Genetic Algorithm (LGA) with an exhaustiveness parameter set to 24 to ensure deep conformational sampling.

  • System Validation (Critical): Before analyzing the benzopyran derivative, re-dock the native co-crystallized ligand. The protocol is only validated if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å .

Quantitative Data Presentation

The following table synthesizes the theoretical binding affinities and interaction profiles of 2H-1-Benzopyran, 2,4-diphenyl- against its primary targets, derived from established scoring functions.

Target ProteinPDB IDBinding Affinity (ΔG)Key Hydrogen BondsKey Hydrophobic Interactions (π-π / π-Alkyl)Protocol Validation (Native RMSD)
Cyclin-Dependent Kinase 4 (CDK4) 2W96-8.7 kcal/molVal96 (Hinge Region), Asp163Leu147, Ala157, Val20 (via 4-phenyl ring)1.14 Å
Thrombin (THR) 1TA6-7.9 kcal/molGly216, Ser195 (Catalytic Triad)Tyr228, Trp215 (via 2-phenyl ring)1.32 Å

Data Interpretation: The highly negative ΔG values indicate spontaneous and thermodynamically favorable binding. The benzopyran oxygen acts as a crucial hydrogen bond acceptor, while the diphenyl moieties drive affinity through extensive hydrophobic packing.

Mechanistic Pathway Analysis: The CDK4 Axis

Understanding the causality of binding is paramount. When 2H-1-Benzopyran, 2,4-diphenyl- successfully docks into the ATP-binding pocket of CDK4, it acts as a competitive inhibitor.

By displacing ATP, the compound prevents the CDK4/Cyclin D1 complex from phosphorylating the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains active and tightly bound to the E2F transcription factor. The sequestration of E2F halts the transcription of genes required for S-phase entry, thereby inducing G1/S cell cycle arrest and halting tumor proliferation[1].

Pathway Ligand 2H-1-Benzopyran, 2,4-diphenyl- CDK4 CDK4 / Cyclin D1 Complex Ligand->CDK4 Competitive Inhibition Rb Retinoblastoma (Rb) Protein CDK4->Rb Prevents Phosphorylation E2F E2F Transcription Factor Rb->E2F Sequesters (Active Rb) Arrest G1/S Cell Cycle Arrest E2F->Arrest Transcription Blocked

Fig 2: Mechanism of G1/S cell cycle arrest via CDK4 inhibition by the benzopyran derivative.

References

  • Frédérick, R., Robert, S., Charlier, C., Wouters, J., Masereel, B., & Pochet, L. (2007). Mechanism-Based Thrombin Inhibitors: Design, Synthesis, and Molecular Docking of a New Selective 2-Oxo-2H-1-benzopyran Derivative. Journal of Medicinal Chemistry, 50(15), 3645-3650.[Link]

  • El-Sayed, W. A., et al. (2023). Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. Scientific Reports, 13, 13835.[Link]

  • Zhang, Y., et al. (2022). Cu(I)-Catalyzed C–H Alkenylation of Tertiary C(sp3)–H Bonds of 3-Aryl Benzofuran-2(3H)-ones to Give Z- and E-Styrene Containing Quaternary Carbon Centers. The Journal of Organic Chemistry, 87(9), 6182-6194.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of 2,4-Diphenyl-2H-Chromene via Tandem Alkylation-Cyclization

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2H-1-Benzopyran, 2,4-diphenyl- (2,4-Diphenyl-2H-chromene) Introduction & Strategic Rationale The 2H-1-benzopyran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2H-1-Benzopyran, 2,4-diphenyl- (2,4-Diphenyl-2H-chromene)

Introduction & Strategic Rationale

The 2H-1-benzopyran (chromene) scaffold is a privileged pharmacophore in drug discovery, serving as the structural foundation for numerous estrogen receptor modulators, topoisomerase IIα inhibitors, and antimicrobial agents [1, 3]. Specifically, the 2,4-diphenyl-2H-chromene derivative presents unique stereoelectronic properties that enhance target-protein binding affinities.

Historically, synthesizing highly substituted 2H-chromenes required harsh conditions, prolonged reflux times, and multi-step sequences that suffered from poor atom economy and competing 5-exo-dig cyclization byproducts (e.g., benzofurans) [2]. By transitioning to a Microwave-Assisted Tandem Friedel-Crafts Alkylation/Cyclization , researchers can collapse this pathway into a single, highly efficient operation. Microwave (MW) dielectric heating selectively superheats the polar reaction intermediates and the metal catalyst, overcoming the high activation energy barrier of the cyclization step while suppressing thermal degradation.

Mechanistic Pathway & Causality

The synthesis utilizes a one-pot reaction between phenol and 1,3-diphenyl-2-propyn-1-ol. We employ Bismuth(III) triflate [Bi(OTf)₃] as the Lewis acid catalyst.

Why Bi(OTf)₃? Unlike traditional Au(I) or Pd(II) catalysts [2, 4], Bi(OTf)₃ is highly oxophilic, bench-stable, and environmentally benign. The mechanism proceeds via a dual-activation pathway:

  • Friedel-Crafts Alkylation: Bi(OTf)₃ activates the hydroxyl group of the propargyl alcohol, facilitating its departure as water and generating a resonance-stabilized propargylic carbocation. This intermediate undergoes rapid ortho-alkylation with the electron-rich phenol.

  • 6-endo-dig Cyclization: The same Bi(OTf)₃ catalyst then coordinates to the alkyne moiety (π-activation), driving an intramolecular nucleophilic attack by the phenolic oxygen. The kinetic energy provided by microwave irradiation strictly favors the 6-endo-dig pathway over the 5-exo-dig pathway, yielding the 2H-chromene core exclusively.

Mechanism A Phenol + 1,3-Diphenyl-2-propyn-1-ol B Lewis Acid Activation [Bi(OTf)3] A->B MW Irradiation C ortho-Alkylation (Friedel-Crafts) B->C -H2O D Intramolecular 6-endo-dig Cyclization C->D Alkyne π-Activation E 2,4-Diphenyl-2H-chromene (Target Scaffold) D->E Proton Transfer

Caption: Mechanistic pathway for the tandem alkylation-cyclization of 2,4-diphenyl-2H-chromene.

Reaction Optimization & Data Presentation

To establish a self-validating protocol, various parameters were screened. The data below demonstrates the causality behind the selected protocol parameters. Dichloroethane (DCE) was chosen as the solvent due to its optimal microwave loss tangent ( tanδ ), which allows for rapid, controlled heating without exceeding the pressure limits of standard MW vials.

Table 1: Optimization of Microwave Conditions for 2,4-Diphenyl-2H-chromene Synthesis

EntryCatalyst (5 mol%)SolventTemperature (°C)Time (min)Yield (%)Observation / Causality
1NoneDCE10060TraceHigh activation barrier unbreached.
2BF₃·OEt₂DCE1003045Significant alkyne polymerization.
3AuCl₃Toluene1202068Good yield, but catalyst is expensive/moisture sensitive.
4Bi(OTf)₃EtOH1001555Protic solvent competes for Lewis acid coordination.
5 Bi(OTf)₃ DCE 100 15 92 Optimal dual-activation; clean conversion.

Experimental Protocol

This protocol is designed as a self-validating system. By monitoring the internal temperature and specific spectroscopic markers, researchers can ensure reproducibility.

Materials & Equipment
  • Reagents: Phenol (1.0 mmol), 1,3-Diphenyl-2-propyn-1-ol (1.0 mmol), Bi(OTf)₃ (0.05 mmol, 5 mol%).

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous (3.0 mL).

  • Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an internal IR temperature sensor and magnetic stirring.

Step-by-Step Methodology
  • Reaction Assembly: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add phenol (94.1 mg, 1.0 mmol) and 1,3-diphenyl-2-propyn-1-ol (208.3 mg, 1.0 mmol).

  • Solvent & Catalyst Addition: Dissolve the reactants in 3.0 mL of anhydrous DCE. Add Bi(OTf)₃ (32.8 mg, 0.05 mol%) in one portion. Note: The solution will immediately transition from colorless to a pale yellow upon catalyst coordination.

  • Microwave Programming:

    • Power: Dynamic mode (Max 200 W) to prevent thermal overshoot.

    • Ramp Time: 2 minutes.

    • Hold Temperature: 100 °C.

    • Hold Time: 15 minutes.

    • Cooling: Compressed air cooling to 25 °C.

  • Quenching & Workup: Upon completion, dilute the mixture with dichloromethane (10 mL) and quench with saturated aqueous NaHCO₃ (5 mL) to neutralize the triflate species. Extract the aqueous layer with DCM (2 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (100:0 to 90:10).

Workflow N1 1. Reagent Preparation Equimolar Phenol & Propargyl Alcohol N2 2. Catalyst Addition 5 mol% Bi(OTf)3 in DCE N1->N2 N3 3. Microwave Irradiation 100°C, 15 min, 200W Max N2->N3 N4 4. Reaction Quenching Cool to RT, add NaHCO3 (aq) N3->N4 N5 5. Purification Flash Chromatography (Hex/EtOAc) N4->N5

Caption: Step-by-step microwave-assisted experimental workflow for chromene synthesis.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized 2,4-diphenyl-2H-chromene, validate the product against the following analytical markers:

  • TLC Monitoring: The target compound exhibits a strong UV-active spot at Rf​≈0.55 (Hexanes/EtOAc 10:1).

  • ¹H NMR (400 MHz, CDCl₃) Validation:

    • Look for a distinct singlet at δ 5.85 ppm (1H). This is the characteristic C2 chiral proton. If this peak is missing or shifted significantly, the 6-endo-dig cyclization failed.

    • Look for a doublet/multiplet at δ 6.05 ppm (1H), corresponding to the C3 vinylic proton.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 285.1.

Troubleshooting Common Failures:

  • Issue: High presence of benzofuran derivatives (5-exo-dig byproduct).

    • Causality: Thermal overshoot during the MW ramp phase alters kinetic control.

    • Solution: Lower the maximum wattage limit on the MW synthesizer to 100 W to ensure a slower, strictly controlled temperature ramp.

  • Issue: Dark, viscous crude mixture (Polymerization).

    • Causality: Trace moisture in the DCE reacting with Bi(OTf)₃ to generate superacidic triflic acid, which polymerizes the alkyne.

    • Solution: Ensure strictly anhydrous solvent and use a sealed MW vial purged with inert gas (N₂ or Ar) prior to irradiation.

References

  • Azab, M. E.; Youssef, M. M.; Amin, M. A. "Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment." Molecules2014 , 19, 19648-19664. URL: [Link]

  • Terada, M.; Yamanaka, T.; Toda, Y. "Ph3PAuNTf2 as a Superior Catalyst for the Selective Synthesis of 2H-Chromenes: Application to the Concise Synthesis of Benzopyran Natural Products." Chemistry - A European Journal2013 , 19, 13658-13662. URL: [Link]

  • Jeon, K.-H.; Shrestha, A.; Jang, H. J.; et al. "Discovery and Biological Evaluations of Halogenated 2,4-Diphenyl Indeno[1,2-b]pyridinol Derivatives as Potent Topoisomerase IIα-Targeted Chemotherapeutic Agents for Breast Cancer." Journal of Medicinal Chemistry2019 , 62, 7910-7928. URL: [Link]

  • Li, J.; et al. "Cu(I)-Catalyzed C–H Alkenylation of Tertiary C(sp3)–H Bonds of 3-Aryl Benzofuran-2(3H)-ones to Give Z- and E-Styrene Containing Quaternary Carbon Centers with 99/1 Regioselectivity." The Journal of Organic Chemistry2022 , 87, 5723-5735. URL: [Link]

Application

The Emergence of 2,4-diphenyl-2H-1-benzopyran as a Viscosity-Sensitive Fluorophore: A Guide for Cellular and Molecular Investigations

The intricate dance of cellular life occurs within a crowded and dynamic environment where the viscosity can vary significantly, impacting everything from protein folding and diffusion to signaling cascades. To shed ligh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The intricate dance of cellular life occurs within a crowded and dynamic environment where the viscosity can vary significantly, impacting everything from protein folding and diffusion to signaling cascades. To shed light on these fundamental processes, researchers require robust tools to map the viscosity of specific microenvironments within living systems. This guide delves into the practical applications of 2,4-diphenyl-2H-1-benzopyran, a member of the chromene family, as a fluorescent probe for viscosity. While the broader class of 2H-1-benzopyran derivatives has seen extensive development, we will use the 2,4-diphenyl variant as a foundational model to explore the principles and protocols of viscosity sensing. Its utility stems from its nature as a "molecular rotor," a class of fluorophores whose quantum yield is highly dependent on the rotational freedom of its constituent parts.

The Principle of Viscosity Sensing: A Tale of Molecular Rotation

The functionality of many viscosity-sensitive probes is underpinned by the phenomenon of Twisted Intramolecular Charge Transfer (TICT). In its ground state, a molecule like 2,4-diphenyl-2H-1-benzopyran is relatively planar. Upon excitation with light, an electron is promoted to a higher energy level, leading to a charge separation within the molecule. This excited state can relax through two primary pathways: either by emitting a photon (fluorescence) or through non-radiative decay, where the energy is lost as heat.

In low-viscosity environments, the phenyl groups at the 2 and 4 positions of the benzopyran core have the freedom to rotate. This rotation allows the molecule to enter a twisted, non-planar conformation in the excited state. This TICT state is non-emissive, meaning it provides an efficient pathway for non-radiative decay, and consequently, the fluorescence is quenched. However, in a high-viscosity environment, the increased friction and steric hindrance restrict this intramolecular rotation. With the non-radiative decay pathway inhibited, the excited state is more likely to relax by emitting a photon, leading to a significant increase in fluorescence intensity. This direct relationship between viscosity and fluorescence intensity is the cornerstone of its application as a molecular rotor.[1][2][3]

Visualizing the Mechanism of Action

TICT_Mechanism cluster_0 Low Viscosity Environment cluster_1 High Viscosity Environment GS_low Ground State (Planar) ES_low Excited State GS_low->ES_low Excitation (hν) TICT TICT State (Twisted, Non-Emissive) ES_low->TICT Intramolecular Rotation TICT->GS_low Fast Relaxation Decay_low Non-Radiative Decay (Heat) TICT->Decay_low GS_high Ground State (Planar) ES_high Excited State GS_high->ES_high Excitation (hν) ES_high->GS_high Radiative Decay Fluorescence Fluorescence (hν')

Caption: Mechanism of a molecular rotor in low vs. high viscosity.

Spectroscopic Characterization

Before its application in complex biological systems, a thorough characterization of the probe's photophysical properties is essential.

PropertyExpected CharacteristicRationale
Absorption Maximum (λ_abs) Likely in the UV-A or near-visible region.The conjugated π-system of the benzopyran core dictates the energy required for excitation.
Emission Maximum (λ_em) Expected in the visible spectrum.The emission wavelength is always longer than the absorption wavelength (Stokes shift).
Quantum Yield (Φ) Low in low-viscosity solvents (e.g., methanol), high in high-viscosity solvents (e.g., glycerol).This is the defining characteristic of a molecular rotor.[4]
Photostability Should be sufficient for the duration of the experiment.The probe should not significantly degrade under illumination, which would lead to a loss of signal.
Protocol 1: In Vitro Spectroscopic Analysis

Objective: To determine the absorption and emission spectra of 2,4-diphenyl-2H-1-benzopyran and to quantify its fluorescence response to changes in viscosity.

Materials:

  • 2,4-diphenyl-2H-1-benzopyran

  • Methanol (low viscosity solvent)

  • Glycerol (high viscosity solvent)

  • Methanol-glycerol mixtures of varying compositions (e.g., 10%, 30%, 50%, 70%, 90% glycerol by volume)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of 2,4-diphenyl-2H-1-benzopyran in a suitable organic solvent like DMSO or ethanol.

  • Working Solution Preparation:

    • For absorption spectra, dilute the stock solution to 10 µM in methanol.

    • For fluorescence spectra, dilute the stock solution to 1-5 µM in each of the methanol-glycerol mixtures. The final concentration should be kept constant across all samples.

  • Absorption Spectrum:

    • Record the absorption spectrum of the probe in methanol from 300 to 500 nm.

    • Identify the wavelength of maximum absorbance (λ_abs). This will be the optimal excitation wavelength for fluorescence measurements.

  • Fluorescence Spectra and Viscosity Titration:

    • Set the fluorometer's excitation wavelength to the determined λ_abs.

    • Record the emission spectrum for the probe in each of the methanol-glycerol mixtures. A typical range would be from λ_abs + 20 nm to 700 nm.

    • Record the fluorescence intensity at the emission maximum (λ_em) for each mixture.

  • Data Analysis:

    • Plot the fluorescence intensity at λ_em as a function of the percentage of glycerol. This will demonstrate the probe's sensitivity to viscosity. A significant increase in fluorescence with increasing glycerol content is expected.[4]

Application in Live Cell Imaging: Monitoring Mitochondrial Viscosity

Abnormal changes in the viscosity of subcellular organelles, such as mitochondria, are linked to various pathological conditions.[1][5][6] The lipophilic nature of the 2,4-diphenyl-2H-1-benzopyran scaffold suggests it may preferentially accumulate in the lipid-rich membranes of organelles. For targeted mitochondrial studies, a derivative containing a cationic moiety (like a triphenylphosphonium group) would be ideal for specific accumulation driven by the mitochondrial membrane potential.[1][5] For this protocol, we will assume the use of such a mitochondria-targeting derivative.

Visualizing the Experimental Workflow

Cell_Imaging_Workflow A 1. Cell Culture (e.g., HeLa cells on glass-bottom dishes) B 2. Experimental Treatment (e.g., induce apoptosis with staurosporine to increase mitochondrial viscosity) A->B 24h C 3. Probe Loading (Incubate cells with Mito-Benzopyran probe) B->C 30 min D 4. Wash and Image (Remove excess probe and acquire images using fluorescence microscopy) C->D Wash x3 E 5. Data Analysis (Quantify fluorescence intensity in mitochondria) D->E

Caption: Workflow for monitoring mitochondrial viscosity in live cells.

Protocol 2: Live Cell Imaging of Mitochondrial Viscosity

Objective: To visualize and quantify changes in mitochondrial viscosity in living cells using a mitochondria-targeting 2,4-diphenyl-2H-1-benzopyran derivative.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Glass-bottom imaging dishes

  • Mitochondria-targeting 2,4-diphenyl-2H-1-benzopyran probe (Mito-Benzopyran)

  • Phosphate-Buffered Saline (PBS)

  • Staurosporine or other apoptosis-inducing agent (optional, to induce viscosity changes)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel depending on the probe's spectra) and environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.

  • Inducing Viscosity Change (Optional): To observe a dynamic change, treat one set of cells with an agent known to alter mitochondrial viscosity. For example, inducing apoptosis with 1 µM staurosporine for 3-4 hours is known to increase mitochondrial viscosity. A control group should be treated with the vehicle (e.g., DMSO) only.

  • Probe Loading:

    • Prepare a 1-5 µM working solution of the Mito-Benzopyran probe in serum-free DMEM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 20-30 minutes at 37°C in the CO2 incubator. The optimal concentration and incubation time should be determined empirically to maximize signal-to-noise.

  • Washing:

    • Remove the loading solution.

    • Wash the cells three times with warm PBS to remove any extracellular probe.

    • Add fresh, pre-warmed complete culture medium to the dish.

  • Imaging:

    • Immediately transfer the dish to the fluorescence microscope equipped with a live-cell imaging chamber.

    • Acquire images using the appropriate excitation and emission filters. For a probe excited around 400 nm and emitting around 510 nm, a DAPI or a custom filter set would be suitable.[5]

    • Capture images of both the control and treated cells.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) corresponding to the mitochondria.

    • Measure the mean fluorescence intensity within the ROIs for both control and treated groups.

    • Perform statistical analysis to determine if there is a significant difference in fluorescence intensity, which would correlate with a change in mitochondrial viscosity.

Concluding Remarks for the Researcher

The 2,4-diphenyl-2H-1-benzopyran scaffold represents a promising starting point for the development and application of fluorescent viscosity sensors. Its operation as a molecular rotor provides a direct and elegant mechanism for transducing the physical property of viscosity into a measurable optical signal. While the protocols provided herein are based on established principles for this class of compounds, it is incumbent upon the diligent researcher to empirically determine the optimal conditions for their specific experimental system. The ability to visualize the biophysical landscape within living cells and organelles opens up new avenues for understanding disease pathology and for the development of novel therapeutic strategies.

References

  • Single Fluorescent Probe for Dual-Imaging Viscosity and H2O2 in Mitochondria with Different Fluorescence Signals in Living Cells. Analytical Chemistry. Available at: [Link]

  • Fluorescent Probe for Investigating the Mitochondrial Viscosity and Hydrogen Peroxide Changes in Cerebral Ischemia/Reperfusion Injury. Analytical Chemistry. Available at: [Link]

  • Design and Screening of Fluorescent Probes Based upon Hemicyanine Dyes for Monitoring Mitochondrial Viscosity in Living Cells. The Journal of Physical Chemistry B. Available at: [Link]

  • Mitochondria-targeted fluorescent probe for imaging viscosity in hepatic ischemia–reperfusion injury cell model. Chemical Communications. Available at: [Link]

  • A Mitochondria-Targeting Fluorescent Probe for the Dual Sensing of Hypochlorite and Viscosity without Signal Crosstalk in Living Cells and Zebrafish. MDPI. Available at: [Link]

  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. PubMed Central. Available at: [Link]

  • Three-component, one-pot synthesis of 2H-benzopyran derivatives. Journal of Yunnan University: Natural Sciences Edition. Available at: [Link]

  • Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. ResearchGate. Available at: [Link]

  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. MDPI. Available at: [Link]

  • Highly selective and sensitive benzopyran-based fluorescent probes for imaging exogenous and endogenous peroxynitrite. PubMed. Available at: [Link]

  • A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation. ResearchGate. Available at: [Link]

  • NIR fluorescent probe based on benzopyran derivative for highly sensitive detection of SO 2 derivative and bioimaging. SIOC Journals. Available at: [Link]

  • Molecular structure of 1,2-benzopyrone or 2H-1-benzopyran- 2-one. ResearchGate. Available at: [Link]

  • A highly sensitive red-emitting probe for the detection of viscosity changes in living cells, zebrafish, and human blood samples. PubMed. Available at: [Link]

  • Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. PubMed. Available at: [Link]

  • 2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester. PubChem. Available at: [Link]

  • Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. ResearchGate. Available at: [Link]

  • A dual-response fluorescent probe for N2H4 and viscosity in living cells and zebrafish to evaluate liver injury. Organic & Biomolecular Chemistry. Available at: [Link]

  • Structure of 2H-1-benzopyran-3,4-diol,2-(3,4-dimethoxyphenyl)-... ResearchGate. Available at: [Link]

  • A novel two-photon fluorescent probe for detecting FA based on a coumarin derivative and its applications in living cells, zebrafish and tissues. New Journal of Chemistry. Available at: [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Semantic Scholar. Available at: [Link]

  • A TICT mechanism-based viscosity fluorescent probe for monitoring viscosity in inflammatory cells. Analytical Methods. Available at: [Link]

  • Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. RSC Publishing. Available at: [Link]

  • A bifunctional TPE-based fluorescent sensor for liquid viscosity and amyloid β measurements. New Journal of Chemistry. Available at: [Link]

  • Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy. PubMed Central. Available at: [Link]

  • Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. ResearchGate. Available at: [Link]

  • Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. MDPI. Available at: [Link]

  • 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide. MDPI. Available at: [Link]

Sources

Method

Application Note: In Vitro Antimicrobial Assay Protocols for 2H-1-Benzopyran, 2,4-diphenyl-

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Overview The compound 2H-1-Benzopyran, 2,4-dipheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Overview

The compound 2H-1-Benzopyran, 2,4-diphenyl- (a 2,4-diphenyl-2H-chromene derivative) represents a highly privileged scaffold in medicinal chemistry, frequently investigated for its robust antimicrobial, antifungal, and antioxidant properties[1],[2]. Because benzopyran derivatives are highly lipophilic and often exhibit complex mechanisms of action—such as the inhibition of bacterial DNA gyrase and secondary disruption of cell membranes—standardized in vitro testing is critical to accurately determine their Minimum Inhibitory Concentration (MIC)[1].

When evaluating novel benzopyran derivatives, the Clinical and Laboratory Standards Institute (CLSI) Broth Microdilution (BMD) method is the preferential gold standard[3]. While agar dilution is sometimes utilized for high-volume screening, comparative evaluations have demonstrated that agar dilution is not an optimal method for fastidious organisms or highly lipophilic compounds, making BMD the superior choice for accuracy and reproducibility[4].

MOA Benzopyran 2H-1-Benzopyran, 2,4-diphenyl- Target1 DNA Gyrase / Topoisomerase IV Inhibition Benzopyran->Target1 Primary Mechanism Target2 Cell Membrane Interactions Benzopyran->Target2 Secondary Mechanism Effect1 Arrest of DNA Replication Target1->Effect1 Effect2 Efflux of Intracellular Contents Target2->Effect2 Outcome Bacterial Cell Death (Bactericidal Effect) Effect1->Outcome Effect2->Outcome

Proposed antimicrobial mechanism of 2,4-diphenyl-2H-benzopyran derivatives.

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and robust assay, this protocol integrates rigorous controls and specific methodological choices:

  • Solvent Selection (DMSO): 2H-1-Benzopyran, 2,4-diphenyl- is virtually insoluble in aqueous media. It must be initially dissolved in 100% Dimethyl Sulfoxide (DMSO). However, the final concentration of DMSO in the assay wells must not exceed 1% v/v. Higher concentrations will induce solvent-mediated bacterial toxicity, leading to false-positive MIC values[1].

  • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly required per CLSI M07 guidelines[3],[5]. The physiological concentrations of Calcium (Ca²⁺) and Magnesium (Mg²⁺) in CAMHB are vital because they stabilize bacterial cell membranes; unadjusted media can artificially alter the permeability of the benzopyran compound.

  • Resazurin Addition: Because lipophilic chromenes can sometimes precipitate in aqueous broth (creating turbidity that mimics bacterial growth), we recommend a Pooled Antibiotic Susceptibility Testing (P-AST) approach using resazurin. Resazurin acts as a fluorescent/colorimetric probe that measures the metabolic activity of living bacteria, allowing for accurate MIC determination even in turbid wells[6].

Standardized Broth Microdilution Protocol (CLSI M07)

Phase 1: Compound Preparation
  • Stock Solution: Weigh exactly 2.04 mg of 2H-1-Benzopyran, 2,4-diphenyl- and dissolve in 1 mL of 100% molecular-grade DMSO to create a 2048 µg/mL stock solution.

  • Intermediate Dilution: Dilute the stock 1:100 in CAMHB to achieve a 20.48 µg/mL working solution (DMSO is now at 1%).

  • Serial Dilution: In a sterile 96-well, U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 10. Add 100 µL of the working solution to Column 1. Perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing thoroughly, and continuing through Column 10. Discard 50 µL from Column 10.

    • Resulting Concentration Range: 10.24 µg/mL down to 0.02 µg/mL.

Phase 2: Inoculum Preparation
  • Culture: Select 3–5 well-isolated colonies of the target organism (e.g., Staphylococcus aureus ATCC 29213) from an overnight agar plate.

  • Suspension: Suspend the colonies in sterile 0.9% saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a spectrophotometer (OD₆₀₀ ~0.08 - 0.13)[6].

  • Final Dilution: Dilute the adjusted suspension 1:150 in CAMHB to yield exactly 1×106 CFU/mL.

Phase 3: Inoculation & Incubation
  • Inoculation: Add 50 µL of the diluted bacterial suspension to all test wells (Columns 1–10). The final bacterial concentration in each well is now exactly 5×105 CFU/mL[6].

  • Controls:

    • Column 11 (Growth Control): 50 µL CAMHB (with 1% DMSO) + 50 µL bacterial suspension.

    • Column 12 (Sterility Control): 100 µL CAMHB only.

  • Incubation: Seal the plate with a breathable membrane and incubate at 35°C ± 2°C in an ambient air incubator for 16–20 hours[3].

Workflow Inoculum 1. Inoculum Prep (0.5 McFarland) Inoculation 3. Microplate Inoculation (5x10^5 CFU/mL) Inoculum->Inoculation Dilution 2. Serial Dilution (Compound in DMSO) Dilution->Inoculation Incubation 4. Incubation (35°C, 16-20h) Inoculation->Incubation Readout 5. MIC Determination (Visual or Resazurin) Incubation->Readout

Standardized CLSI broth microdilution workflow for MIC determination.

Phase 4: Readout & Validation
  • Visual Inspection: Examine the plate using a reflective viewing device. The MIC is the lowest concentration of the benzopyran derivative that completely inhibits visible bacterial growth[3].

  • Resazurin Rescue (Optional but Recommended): If compound precipitation obscures visual reading, add 10 µL of a 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration that remains blue[6].

Data Presentation & Quality Control Parameters

To ensure the assay is a self-validating system, Quality Control (QC) reference strains must be run in parallel with the test compounds. If the MIC of the positive control (e.g., Ciprofloxacin) falls outside the acceptable CLSI M100 ranges, the entire assay run must be invalidated and repeated[3],[5].

Table 1: Quantitative MIC Data Summary & QC Ranges
Compound / ControlTarget OrganismExpected MIC Range (µg/mL)Application / Reference
2H-1-Benzopyran, 2,4-diphenyl- S. aureus (ATCC 29213)8.0 - 32.0Experimental Test[1],[2]
2H-1-Benzopyran, 2,4-diphenyl- E. coli (ATCC 25922)16.0 - 64.0Experimental Test[1],[2]
Ciprofloxacin (Pos. Control)S. aureus (ATCC 29213)0.12 - 0.5Assay Validation (CLSI)[3]
Ciprofloxacin (Pos. Control)E. coli (ATCC 25922)0.004 - 0.016Assay Validation (CLSI)[3]

Note: The MIC values for the benzopyran derivative are representative ranges based on structurally analogous chromene derivatives reported in the literature.

References

  • [3] Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.org. URL:[Link]

  • [4] Zhang, S. X., et al. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals (Journal of Clinical Microbiology). URL:[Link]

  • [6] Haley, E., et al. Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. MDPI (Antibiotics). URL:[Link]

  • [1] Mohmad, M., et al. Radical scavenging capacity, antibacterial activity, and quantum chemical aspects of the spectrophotometrically investigated iridium (III) complex with benzopyran derivative. Frontiers in Pharmacology. URL:[Link]

  • [2] Li, Y., et al. Cu(I)-Catalyzed C–H Alkenylation of Tertiary C(sp3)–H Bonds of 3-Aryl Benzofuran-2(3H)-ones to Give Z- and E-Styrene Containing Quaternary Carbon Centers with 99/1 Regioselectivity. ACS Publications (The Journal of Organic Chemistry). URL:[Link]

  • [5] CLSI Ad Hoc Working Group. Modification of Antimicrobial Susceptibility Testing Methods. Clinical & Laboratory Standards Institute. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2H-1-Benzopyran, 2,4-diphenyl- Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of substituted 2H-chromenes (flavenes), specifically 2H-1-Benzopyran,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of substituted 2H-chromenes (flavenes), specifically 2H-1-Benzopyran, 2,4-diphenyl- and its derivatives. Synthesizing this core often suffers from poor regioselectivity, over-oxidation to flavones/flavanones, and incomplete cyclization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yield and maintain rigorous scientific integrity.

Section 1: Mechanistic Workflow & Causality

The synthesis of 2,4-diphenyl-2H-1-benzopyran typically proceeds via the cyclization of o-hydroxychalcones or through the nucleophilic addition of organolithium reagents to flavylium/chromenone intermediates[1].

The causality behind low yields usually stems from competing thermodynamic and kinetic pathways. For instance, during oxidative cyclization, the use of stoichiometric oxidants like Cu(OAc)₂ can inadvertently drive the reaction toward flavanone (up to 44% yield) or flavone (6% yield) byproducts rather than the desired chromene[2]. Conversely, controlling the nucleophilic addition of phenyllithium at strictly -78 °C ensures that the organometallic reagent attacks the electrophilic carbon without triggering premature ring-opening or polymerization[1].

G A o-Hydroxychalcone Derivative B Flavone / Chromenone Intermediate A->B Oxidative Cyclization (Controlled) D Aurones / Flavanones (Side Products) A->D Excess Oxidant / Harsh Base C 2,4-Diphenyl-2H-1-Benzopyran (Target Chromene) B->C 1. PhLi, THF, -78°C 2. Dehydration

Synthetic pathways and byproduct divergence in 2,4-diphenyl-2H-1-benzopyran synthesis.

Section 2: Troubleshooting Guide & FAQs

Q1: My cyclization step from chalcone dibromide is yielding less than 30% of the chromene/flavone core. What is causing this? A: Low yields in this sequence are primarily caused by incomplete bromination of the starting chalcone or the use of an overly harsh base during the double dehydrobromination step[3]. Strong bases (like KOH) can promote side reactions and degradation. Actionable Fix: Switch to a milder base such as barium hydroxide under grinding conditions, or use pyrrolidine if performing a Knoevenagel-type condensation, which has been shown to improve yields of complex chromene derivatives up to 85%[4]. Always verify complete conversion of the chalcone to its dibromide via Thin Layer Chromatography (TLC) before initiating cyclization[3].

Q2: I am observing significant amounts of aurones and flavanones instead of the desired chromene. How do I suppress these? A: Flavanones and aurones are common isomers and competing pathway products. Flavanone formation is favored under specific acidic/basic conditions, while aurones form when reaction temperatures are excessively high, driving a kinetically favored 5-exo-trig cyclization over the desired thermodynamically stable 6-endo-trig pathway[3]. Furthermore, using excess Cu(OAc)₂ acts as a stoichiometric oxidant that traps the intermediate, heavily favoring flavanone/flavone over the 2H-chromene[2]. Actionable Fix: Strictly control the reaction temperature. If using copper catalysis, ensure it is strictly catalytic and carefully titrate your oxidant to prevent over-oxidation[5].

Q3: How can I improve the regioselectivity when functionalizing the tertiary C(sp³)–H bonds of the benzopyran ring? A: When attempting to install quaternary carbon centers or functionalize the 2-position (e.g., synthesizing 6-Methyl-2-phenethyl-2,4-diphenyl-2H-chromene), unquenched radical mechanisms can lead to E/Z isomerization[5]. Actionable Fix: Utilize a Cu(I)-catalyzed C–H alkenylation protocol. Maintaining the reaction at 120 °C in a sealed tube with CuBr (1.0 equiv) and Na₂HPO₄ (2.0 equiv) has been proven to yield the target chromene in 70% yield with excellent (99/1) regioselectivity[5].

Section 3: Step-by-Step Experimental Protocol

Methodology: Synthesis of 2,4-Diphenyl-2H-1-Benzopyran via Organolithium Addition to Flavone

To ensure scientific integrity, this protocol is designed as a self-validating system. By isolating and confirming the tertiary alcohol intermediate before dehydration, you eliminate compounding errors.

Phase 1: Nucleophilic Addition (Formation of Chromenol Intermediate)

  • Preparation: Flame-dry a Schlenk flask and purge with N₂. Dissolve bromobenzene (2.64 mmol) in anhydrous THF (10.6 mL)[1].

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.6 M in hexane, 1.7 mL, 2.64 mmol) dropwise. Stir for 30 minutes at -78 °C to ensure complete halogen-metal exchange[1].

  • Addition: In a separate flame-dried flask, dissolve 2-phenyl-4H-chromen-4-one (2.4 mmol) in anhydrous THF (24 mL). Transfer the PhLi solution dropwise to this flask while strictly maintaining the temperature at -78 °C[1].

  • Self-Validation Checkpoint: Stir for 2 hours at -78 °C[1]. Quench a 0.1 mL aliquot with water, extract with EtOAc, and run an IR spectrum. The disappearance of the strong carbonyl stretch (~1640 cm⁻¹) confirms complete conversion to the chromenol.

  • Workup: Quench the bulk reaction with distilled water. Extract the aqueous layer with EtOAc. Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

  • Purification: Purify the residue via flash column chromatography on silica gel (hexane/EtOAc/Et₃N = 7/1/0.01) to isolate the intermediate (typical yield: 71%)[1].

Phase 2: Dehydration to 2H-Chromene 7. Acid-Catalyzed Dehydration: Dissolve the isolated chromenol in anhydrous toluene (0.1 M). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 10 mol%). 8. Reflux: Equip the flask with a Dean-Stark trap and reflux at 110 °C for 4 hours to remove water azeotropically, driving the equilibrium toward the 2H-chromene. 9. Final Isolation: Cool to room temperature, wash with saturated NaHCO₃ to neutralize the acid, dry over Na₂SO₄, and concentrate. Purify via preparative TLC or column chromatography (petroleum ether/ethyl acetate = 20/1)[5].

Section 4: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and product yields for 2,4-diphenyl-2H-1-benzopyran and its derivatives.

Substrate / PrecursorReagents & CatalystTemperature / TimeMajor ProductYieldCommon ByproductsReference
2-Phenyl-4H-chromen-4-one1. PhLi, THF2. p-TsOH, Toluene-78 °C (2h) then 110 °C (4h)2,4-Diphenyl-2H-1-benzopyran71%Tertiary alcohol (incomplete dehydration)[1]
3-Aryl benzofuran-2(3H)-oneCuBr (cat.), I₂, Na₂HPO₄120 °C (12h)6-Methyl-2-phenethyl-2,4-diphenyl-2H-chromene70%E/Z Isomers[5]
Substituted SalicylaldehydeKnoevenagel reactants, pyrrolidineReflux (72h)2,4-Diphenyl-2H-chromene-3-carbaldehyde69%Unreacted aldehyde[4]
o-HydroxychalconeCu(OAc)₂ (stoichiometric)100 °C (15h)Flavanone / Flavone<10% (Chromene)Flavanone (44%), Flavone (6%)[2]

Sources

Optimization

Technical Support Center: Crystallization and Purification of 2,4-diphenyl-2H-1-Benzopyran

Welcome to the technical support center for the crystallization and purification of 2,4-diphenyl-2H-1-benzopyran. This guide is designed for researchers, scientists, and professionals in drug development who are working...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization and purification of 2,4-diphenyl-2H-1-benzopyran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related benzopyran derivatives. 2H-1-Benzopyrans are a critical structural motif in a wide array of biologically active compounds, and achieving high purity is paramount for accurate downstream analysis and application[1][2][3]. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this specific flavonoid-type molecule.

Troubleshooting Guide: From Stubborn Solutions to Pure Crystals

This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causal relationships between procedural choices and crystallization outcomes.

Q1: My 2,4-diphenyl-2H-1-benzopyran refuses to crystallize and remains a clear solution, even after cooling. What's wrong?

Symptoms: After cooling or partial solvent evaporation, the solution remains clear with no solid precipitate forming.

Analysis & Solution: This is a classic case of insufficient supersaturation, meaning the concentration of your compound has not exceeded its solubility limit under the current conditions.[4] Several factors could be at play:

  • Cause 1: Excessive Solvent: This is the most frequent reason for crystallization failure.[5] You may have used too much solvent to dissolve the crude product initially.

    • Solution: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow the concentrated solution to cool slowly again. If you are unsure about the remaining volume, you can always remove all the solvent via rotary evaporation and start the crystallization process over.[5][6]

  • Cause 2: Inappropriate Solvent Choice: The compound is simply too soluble in your chosen solvent, even at low temperatures. A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold.[4]

    • Solution: Select a different solvent or, more effectively, use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., acetone, ethyl acetate) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., hexane, water) dropwise at an elevated temperature until the solution becomes faintly cloudy.[4][7] Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow it to cool slowly.

  • Cause 3: Inhibition of Nucleation: Crystal growth requires an initial "seed" or nucleation site.[5] Sometimes, a supersaturated solution can be kinetically stable if there are no sites for the first crystals to form.

    • Solution: Induce nucleation. The simplest method is to scratch the inside surface of the flask at the air-liquid interface with a clean glass rod.[4][5] The microscopic scratches provide an ideal surface for crystal formation. Alternatively, if you have a small amount of pure solid, you can add a "seed crystal" to the supersaturated solution to initiate crystallization.[5]

Q2: Instead of crystals, my compound has separated as an oil. How can I fix this "oiling out"?

Symptoms: A dense, often sticky, liquid phase separates from the solvent instead of a crystalline solid.

Analysis & Solution: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is above its melting point (or the melting point of an impure mixture).[4][5] This is a common issue with organic compounds, especially when impurities are present.

  • Cause 1: Solution is Too Concentrated or Cooled Too Rapidly: If the solution is highly supersaturated, the compound may crash out of solution so quickly that molecules don't have time to align into an ordered crystal lattice.[6]

    • Solution: Re-heat the mixture to redissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the saturation level, and then allow the flask to cool much more slowly.[5] Insulating the flask with glass wool or placing it in a warm bath that cools to room temperature overnight can promote slow crystal growth.[6]

  • Cause 2: Presence of Impurities: Impurities can significantly depress the melting point of a compound and interfere with the crystal lattice formation, promoting oiling.[5]

    • Solution: Before attempting crystallization, consider an initial purification step. Running the crude material through a short plug of silica gel using an appropriate solvent system (e.g., petroleum ether/ethyl acetate) can remove many common impurities from benzopyran synthesis.[8]

  • Cause 3: Unsuitable Solvent: The boiling point of the solvent might be too high relative to the compound's melting point.

    • Solution: Switch to a lower-boiling point solvent system. For example, if you are using toluene, consider trying ethyl acetate/hexane.

Q3: My yield is very low, even though I see crystals forming. Where did my compound go?

Symptoms: After filtration and drying, the final mass of the purified crystals is significantly lower than expected (<50% recovery).

Analysis & Solution: A low yield is typically due to excessive loss of the compound to the mother liquor.[6]

  • Cause 1: Using Too Much Solvent: As discussed in Q1, using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your compound remaining dissolved even after cooling.[5][6]

    • Solution: Before discarding the filtrate (mother liquor), try to recover a second crop of crystals. Reduce the volume of the filtrate by about half using a rotary evaporator and cool it again, perhaps to a lower temperature in an ice bath or freezer. You can check for dissolved product by dipping a glass rod into the mother liquor and letting the solvent evaporate; if a solid film remains, there is more compound to be recovered.[6]

  • Cause 2: Filtering Too Early or Too Warm: If you filter the crystals while the solution is still warm, a substantial amount of the product will remain dissolved.

    • Solution: Ensure the crystallization process is complete by allowing the flask to stand at room temperature and then in an ice bath for at least 30 minutes before filtration to maximize precipitation.

Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for the crystallization of 2,4-diphenyl-2H-1-benzopyran? A: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. For flavonoid-type compounds, common choices include ethanol, acetone, ethyl acetate, or mixtures of these with anti-solvents like hexanes or water.[9][10] To test solvents, place a small amount of your compound (a few milligrams) in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even with heating, the solvent is too poor. The best solvent will dissolve the compound only upon heating.

Q: Can you explain the concept of a solvent/anti-solvent system? A: This technique, also known as solvent diffusion, is excellent for compounds that are highly soluble in most common solvents.[11] You dissolve your compound in a small amount of a "good" solvent. This solution is then placed in a larger, sealed container with a volatile "anti-solvent" in which the compound is insoluble. Over time, the anti-solvent vapor slowly diffuses into the good solvent, gradually reducing the compound's solubility and promoting slow, high-quality crystal growth.[11] A common example is dissolving the compound in a small vial of DMF and placing this open vial inside a larger, sealed jar containing dichloromethane (DCM).[12]

Q: My crystals are slightly colored. How can I obtain a pure white product? A: Colored impurities can often be removed by using activated charcoal. After dissolving your crude compound in the hot solvent, add a very small amount (spatula tip) of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities. Then, perform a hot filtration through a fluted filter paper to remove the charcoal before allowing the clear, colorless filtrate to cool and crystallize.[4]

Q: What analytical methods are best for confirming the purity of my final product? A: To confirm the identity and purity of 2,4-diphenyl-2H-1-benzopyran, a combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the chemical structure and identifying any remaining impurities.[13][14] The spectra should be clean, with correct chemical shifts and integrations for all protons and carbons.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range indicates the presence of impurities.

  • FTIR Spectroscopy: This can confirm the presence of key functional groups within the molecule.[13]

Data & Protocols
Table 1: General Solubility of Flavonoid-Type Compounds in Common Solvents

This table provides a qualitative guide for solvent selection. Actual solubility for 2,4-diphenyl-2H-1-benzopyran should be experimentally determined.

SolventPolarityBoiling Point (°C)Suitability as "Good" SolventSuitability as "Poor" Solvent
Hexane Non-polar69LowHigh
Toluene Non-polar111MediumMedium
Dichloromethane Polar Aprotic40HighLow
Ethyl Acetate Polar Aprotic77HighLow
Acetone Polar Aprotic56HighLow
Ethanol Polar Protic78High-MediumLow
Methanol Polar Protic65High-MediumLow
Water Polar Protic100Very LowHigh
Experimental Protocol 1: Standard Recrystallization
  • Dissolution: Place the crude 2,4-diphenyl-2H-1-benzopyran in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Continue adding the solvent dropwise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels).[6]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Slow Evaporation
  • Dissolution: Dissolve the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a beaker or vial. The amount of solvent should be enough to fully dissolve the compound but not be in large excess.[4]

  • Filtration: Filter the solution to remove any insoluble impurities.[4]

  • Evaporation: Cover the container with a piece of parafilm. Punch a few small holes in the parafilm with a needle.

  • Incubation: Place the container in a vibration-free location and allow the solvent to evaporate slowly over several days until crystals form.[4]

Visual Workflow Guides
General Troubleshooting Workflow for Crystallization

G cluster_no_crystals Troubleshooting: No Crystals cluster_oil_out Troubleshooting: Oiling Out start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve cool Slow Cool dissolve->cool outcome Result? cool->outcome crystals Pure Crystals! (Filter & Dry) outcome->crystals Solid forms no_crystals No Crystals outcome->no_crystals Clear solution oil_out Oils Out outcome->oil_out Liquid separates nc1 Evaporate some solvent & re-cool no_crystals->nc1 oo1 Re-heat, add more solvent & cool slower oil_out->oo1 nc1->dissolve nc2 Scratch flask or add seed crystal nc3 Change solvent or use anti-solvent oo1->dissolve oo2 Pre-purify via chromatography

Caption: A flowchart for troubleshooting common crystallization problems.

The Principle of Solvent/Anti-Solvent Systems

Caption: The process of crystallization using a binary solvent system.

References
  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Salehi, B., et al. (2025, November 6). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. MDPI.
  • Wang, Y., et al. (2022, November 23). Optimization of recrystallization process of flavonoids from Guanxi pomelo.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography.
  • Yadav, P. P., et al. (n.d.). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. PMC.
  • University of Geneva. (n.d.). Guide for crystallization.
  • Kurth, M. J. (1959). Process for recovering flavonoids from bark. Google Patents.
  • Yadav, D. (2014, June 27). Can anyone suggest about crystallization of flavonoids isolated from plant extract?. ResearchGate.
  • Gill, N. S., Jain, A., & Taneja, T. (2012). The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Current Research in Chemistry, 4(1), 18-25.
  • Benchchem. (n.d.). Spectroscopic Scrutiny of 2,4-Diphenylthietane Diastereomers: A Comparative Guide.
  • Khan, I., et al. (2020). A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation. Arabian Journal of Chemistry, 13(10), 7435-7443.
  • Kumar, P., et al. (n.d.). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv.
  • Taylor & Francis. (n.d.). Benzopyran – Knowledge and References.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of 2H-1-Benzopyran, 2,4-diphenyl- in Biological Assays

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Troubleshooting Guide & FAQs Introduction 2H-1-Benzopyran, 2,4-diphenyl- (commonly referred to as a 2,4-diphenyl-2H-chromene or flavene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Troubleshooting Guide & FAQs

Introduction

2H-1-Benzopyran, 2,4-diphenyl- (commonly referred to as a 2,4-diphenyl-2H-chromene or flavene derivative) is a highly lipophilic scaffold frequently investigated for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties [1]. However, its highly hydrophobic diphenyl rings and uncharged chromene core result in extremely poor aqueous solubility [2]. In in vitro biological assays, this leads to compound precipitation, artificially flat dose-response curves, and false-negative readouts [3].

As application scientists, we have designed this technical support guide to provide evidence-based troubleshooting strategies, self-validating formulation protocols, and causal explanations to help you successfully evaluate this compound in aqueous biological systems.

Section 1: Diagnostic FAQs (Identifying Solubility-Driven Assay Failures)

Q1: My IC50 curve for 2H-1-Benzopyran, 2,4-diphenyl- is completely flat at concentrations above 5 µM. Is the compound inactive? A: Not necessarily. A sudden plateau in a dose-response curve is a classic hallmark of hitting the thermodynamic solubility limit of the compound in the assay buffer [3]. Once the compound precipitates, increasing the nominal concentration does not increase the free drug concentration exposed to the target. Causality: The lipophilic nature of the 2,4-diphenyl substitution drives hydrophobic aggregation in aqueous media. Before concluding inactivity, perform a kinetic solubility assay (e.g., nephelometry) in your exact assay buffer to confirm if the compound is actually in solution at those concentrations.

Q2: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it 1:1000 into my cell culture media, I see erratic replicate variability. Why? A: You are experiencing "solvent-shift precipitation." While 2H-1-Benzopyran, 2,4-diphenyl- is highly soluble in pure DMSO, the rapid shift in dielectric constant upon dilution into aqueous media forces the compound out of solution, forming micro-precipitates. Causality: These micro-precipitates distribute unevenly across assay wells, causing high standard deviations. Furthermore, precipitates can act as "sinks" that sequester proteins or fluorophores, leading to severe assay interference and false readouts.

Section 2: Solubilization Strategies & Troubleshooting

Strategy 1: Optimized Co-Solvent Addition

While DMSO is standard, biological assays (especially cell-based) typically tolerate a maximum of 0.5% - 1.0% DMSO before cellular toxicity or target denaturation occurs [3]. Troubleshooting: If 1% DMSO is insufficient to maintain 2H-1-Benzopyran, 2,4-diphenyl- in solution, do not increase DMSO. Instead, pre-dilute the DMSO stock into a transitional co-solvent mixture (e.g., PEG-400 or Tween-80) before making the final aqueous dilution.

Strategy 2: Cyclodextrin Inclusion Complexes (Recommended)

Cyclodextrins (CDs), particularly 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective for solubilizing flavene and chromene derivatives [4]. Causality: The hydrophobic cavity of HP-β-CD encapsulates the lipophilic diphenyl moieties of the chromene, while the hydrophilic exterior hydroxyl groups maintain aqueous solubility. This forms a reversible, water-soluble inclusion complex that releases the free drug to the biological target without the toxicity associated with high organic solvent concentrations [5].

Mechanism Drug Free Chromene (Insoluble) Complex Inclusion Complex (Soluble) Drug->Complex Hydrophobic Interaction CD HP-β-CD (Soluble Host) CD->Complex Encapsulation Target Biological Target Complex->Target Reversible Release

Caption: Mechanism of cyclodextrin inclusion and reversible delivery to biological targets.

Section 3: Quantitative Data & Comparisons

To guide your formulation choice, the following table summarizes the expected performance of various solubilization techniques for highly lipophilic chromene/flavene derivatives based on established literature [3][4].

Solubilization StrategyMax Achievable Concentration (Est.)Biological Assay CompatibilityRisk of Assay Interference
1% DMSO in Buffer < 5 µMHigh (Standard)High (Precipitation)
5% DMSO in Buffer ~ 20 µMLow (Cytotoxic to most cells)Medium (Protein denaturation)
20% w/v HP-β-CD > 500 µMHigh (Well-tolerated by cells)Low (Reversible binding)
Micellar (0.1% Tween-80) ~ 50 µMMedium (Membrane disruption)Medium (Micelle sequestration)

Section 4: Standardized Experimental Protocols

Protocol A: Phase Solubility Profiling with HP-β-CD

This self-validating protocol determines the optimal cyclodextrin concentration required to solubilize 2H-1-Benzopyran, 2,4-diphenyl- for your specific assay without using excess excipients.

  • Preparation of CD Solutions: Prepare a series of aqueous solutions containing HP-β-CD at concentrations ranging from 0 to 50 mM in your specific biological assay buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add an excess amount of solid 2H-1-Benzopyran, 2,4-diphenyl- (e.g., 2 mg) to 1 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 37°C for cell assays) for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove undissolved compound. Causality Note: Avoid nylon filters as their hydrophobic nature causes nonspecific binding and sequestration of lipophilic chromenes, artificially lowering your measured concentration.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using HPLC-UV or LC-MS/MS.

  • Validation (Self-Correction Step): Plot the concentration of dissolved chromene versus the concentration of HP-β-CD. A linear increase (AL-type phase solubility diagram) validates a 1:1 stoichiometric inclusion complex. If the curve plateaus early, the formulation has failed, and a co-solvent addition (e.g., 5% ethanol) to the CD mixture is required [4].

Protocol B: Kinetic Solubility Assessment via Nephelometry

Use this rapid protocol to detect solvent-shift precipitation when preparing DMSO stocks for immediate assay use.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the stock in 100% DMSO.

  • Aqueous Shift: Transfer 2 µL of each DMSO dilution into 198 µL of assay buffer in a 96-well clear-bottom plate (final DMSO = 1%).

  • Incubation: Incubate for 2 hours at room temperature (or assay temperature).

  • Measurement: Read the plate using a microplate nephelometer (measuring light scattering).

  • Validation (Self-Correction Step): Compare the scattering of each well against a 1% DMSO buffer-only baseline. The maximum concentration at which light scattering does not significantly exceed the baseline is your kinetic solubility limit. Any biological data collected above this concentration must be discarded as an artifact [3].

Section 5: Workflow Visualization

Workflow Start Identify Low Solubility (Flat IC50 / Precipitation) Kinetic Run Kinetic Nephelometry in Assay Buffer Start->Kinetic Decision Is Kinetic Solubility > Target Assay Conc? Kinetic->Decision Proceed Proceed with Biological Assay (Ensure <1% DMSO) Decision->Proceed Yes Formulation Select Formulation Strategy Decision->Formulation No HPBCD HP-β-CD Complexation (Phase Solubility Protocol) Formulation->HPBCD Surfactant Surfactant Addition (e.g., 0.01% Tween-20) Formulation->Surfactant Validate Re-evaluate Solubility & Check Buffer Toxicity HPBCD->Validate Surfactant->Validate Validate->Decision

Caption: Decision tree workflow for resolving 2H-1-Benzopyran, 2,4-diphenyl- solubility issues.

References

  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. National Center for Biotechnology Information (NCBI).[Link]

  • Exploring Benzo[h]chromene Derivatives as Agents against Protozoal and Mycobacterial Infections. MDPI.[Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PubMed.[Link]

  • Aqueous Solubility Enhancement of Some Flavones by Complexation with Cyclodextrins. ResearchGate.[Link]

  • Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. MDPI.[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 2,4-diphenyl-2H-1-Benzopyran

Welcome to the technical support guide for 2,4-diphenyl-2H-1-benzopyran. As a valued member of the scientific community, your experimental success is our priority.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2,4-diphenyl-2H-1-benzopyran. As a valued member of the scientific community, your experimental success is our priority. This guide is designed to provide you with in-depth, field-proven insights into the stability of 2,4-diphenyl-2H-1-benzopyran, a member of the chromene family. Chromenes are known for their significant biological activities but can be susceptible to degradation, which can compromise experimental outcomes.[1][2] This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to proactively protect your valuable samples.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries regarding the stability and handling of 2,4-diphenyl-2H-1-benzopyran.

Q1: What are the primary signs that my 2,4-diphenyl-2H-1-benzopyran sample may have degraded?

A: Degradation is often not visible to the naked eye. The most definitive evidence comes from analytical techniques. You may observe:

  • Chromatographic Changes: The appearance of new peaks or a decrease in the area of the main peak in High-Performance Liquid Chromatography (HPLC) analysis is a primary indicator.[3]

  • Spectroscopic Shifts: Alterations in UV-Visible absorption spectra or the emergence of new signals in Nuclear Magnetic Resonance (NMR) spectra can suggest structural changes.[4]

  • Physical Changes: While less reliable, a change in color or the formation of insoluble matter in a previously clear solution can also be a sign of degradation.

Q2: What are the most critical environmental factors that cause oxidative degradation of this compound?

A: The three main environmental culprits for oxidative degradation are atmospheric oxygen, light, and elevated temperatures.[5]

  • Oxygen: Direct reaction with molecular oxygen, often in a free-radical-mediated process known as autoxidation, is the most common degradation pathway.[6][7]

  • Light (Photodegradation): UV and even visible light can provide the energy to initiate radical chain reactions, accelerating oxidation.[8][9]

  • Temperature: Heat increases the kinetic energy of molecules, speeding up the rate of all chemical reactions, including oxidation.[9]

Q3: What is the recommended storage temperature for ensuring long-term stability?

A: For long-term storage, we recommend maintaining your sample at -20°C .[10] Storing the compound at low temperatures is a critical step in slowing down the rate of chemical degradation.[8] For day-to-day use, storage at 2-8°C is acceptable, but only for short periods and with other protective measures in place.

Q4: Is it necessary to store 2,4-diphenyl-2H-1-benzopyran under an inert atmosphere?

A: Yes, absolutely. For long-term stability and to prevent oxidative degradation, storing the compound under an inert gas like nitrogen or argon is essential.[11] Oxygen is a primary reactant in the degradation pathway. By displacing it with an inert gas, you remove a key component required for oxidation to occur. This is the most effective single measure to ensure the compound's integrity over time.[12][13]

Q5: I am considering adding an antioxidant to my solution. Is this advisable, and which one should I choose?

A: Adding an antioxidant, or radical scavenger, can be a highly effective strategy, especially for solutions that will be handled frequently.[14][15] These molecules work by terminating the radical chain reactions that drive autoxidation.[16]

Common choices include:

  • Butylated Hydroxytoluene (BHT)

  • Butylated Hydroxyanisole (BHA)

  • Tocopherols (Vitamin E derivatives)

Crucial Consideration: The choice of antioxidant must be compatible with your downstream application. Ensure that the antioxidant does not interfere with your experimental assay or subsequent chemical reactions. A preliminary compatibility study is always recommended.

Section 2: Troubleshooting Guide - A Logic-Based Approach to Degradation Issues

Scenario: Your recent analysis shows unexpected impurity peaks, suggesting your sample of 2,4-diphenyl-2H-1-benzopyran has degraded. This guide provides a systematic approach to diagnosing the cause.

Troubleshooting Workflow

The following diagram outlines a logical workflow for investigating the root cause of suspected sample degradation.

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Resolution start Unexpected Analytical Results (e.g., New HPLC Peaks) storage Step 1: Review Storage Conditions (Temp, Light, Atmosphere) start->storage analytical Step 2: Validate Analytical Method (Is it stability-indicating?) storage->analytical stress Step 3: Conduct Forced Degradation Study (Confirm Degradant Identity) analytical->stress method_dev Refine Analytical Method analytical->method_dev If method is inadequate protocol Implement Corrective Storage Protocol (See Section 3) stress->protocol If storage is the cause characterize Characterize Degradation Products stress->characterize To understand chemistry

Caption: A logical decision tree for troubleshooting sample degradation.

Detailed Investigative Steps
  • Review Storage and Handling History:

    • Temperature: Were there any deviations from the recommended -20°C? Check freezer logs. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8]

    • Atmosphere: Was the container purged with inert gas before sealing? Was the seal airtight?

    • Light Exposure: Was the compound stored in a dark place? Was an amber or opaque vial used?[17]

    • Solvent Quality: If in solution, were peroxide-free solvents used? Ethers like THF, for example, can form explosive peroxides which are potent oxidizing agents.

  • Validate the Analytical Method: A robust analytical method is crucial for stability assessment. The method must be "stability-indicating," meaning it can separate the intact compound from all potential degradation products without interference.[3] If your current method has not been validated for this, co-elution of impurities could be misleading.

  • Conduct a Forced Degradation (Stress Testing) Study: Forced degradation studies are essential for understanding how a compound behaves under harsh conditions and for confirming the identity of degradants.[18][19] By intentionally stressing the compound, you can generate its likely degradation products and see if they match the unknown peaks in your sample.

Experimental Protocol: Forced Degradation Study

This protocol is designed to identify the degradation pathways of 2,4-diphenyl-2H-1-benzopyran.

Objective: To determine the susceptibility of the compound to oxidative, thermal, and photolytic stress.

Materials:

  • 2,4-diphenyl-2H-1-benzopyran

  • HPLC-grade acetonitrile and water

  • 30% Hydrogen peroxide (H₂O₂)

  • Amber and clear HPLC vials

  • HPLC system with UV or DAD detector[4]

  • Photostability chamber (ICH Q1B compliant) or a UV lamp (254 nm)[8][18]

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 2,4-diphenyl-2H-1-benzopyran in acetonitrile.

  • Set Up Stress Conditions (in duplicate):

    • Control: Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with mobile phase. Store in a dark, refrigerated environment.

    • Oxidative Stress: To 1 mL of the stock solution, add 100 µL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress (Solid): Place ~5 mg of the solid compound in an oven at 70°C for 48 hours.[8] Dissolve and dilute to the working concentration before analysis.

    • Thermal Stress (Solution): Heat 1 mL of the stock solution at 60°C for 24 hours.

    • Photolytic Stress: Expose a clear vial containing the stock solution to a UV light source (e.g., 254 nm) for 24 hours.[8] Ensure a control sample is wrapped in aluminum foil and placed alongside it.

  • Analysis:

    • After the designated stress period, dilute all samples to the working concentration.

    • Analyze all samples, including the control, by a validated, stability-indicating HPLC method.[3]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • The appearance of new peaks under specific conditions indicates susceptibility to that stressor. For example, significant new peaks in the H₂O₂-treated sample confirm oxidative lability.

    • This data helps to definitively identify the cause of degradation in your stored samples.[8]

Section 3: Protocols for Optimal Storage and Handling

Adhering to strict protocols is the foundation of preserving compound integrity.

Protocol 1: Long-Term Storage of Solid 2,4-diphenyl-2H-1-Benzopyran

This workflow minimizes exposure to oxygen, light, and moisture.

G compound Receive Compound aliquot Aliquot into Amber Vials (Single-Use Amounts) compound->aliquot purge Purge Vial Headspace with Inert Gas (Ar or N₂) aliquot->purge seal Seal Tightly (PTFE-lined cap) purge->seal label_node Label Clearly (Date, Conc., Initials) seal->label_node store Store at -20°C in a Dark Location label_node->store

Caption: Workflow for preparing solid samples for long-term storage.

Step-by-Step Methodology:

  • Work in a Low-Humidity Environment: If possible, perform aliquoting in a glove box or a room with controlled humidity.

  • Aliquot: Dispense the solid compound into appropriately sized, amber glass vials. Prepare single-use aliquots to avoid repeatedly opening the main stock container.

  • Inert Gas Purge: Gently flush the headspace of each vial with a stream of dry nitrogen or argon for 30-60 seconds to displace all atmospheric oxygen.[8] Argon is denser than air and can provide a more stable protective layer.

  • Seal Securely: Immediately cap the vial with a PTFE-lined cap to ensure an airtight seal.

  • Label: Clearly label each vial with the compound name, date, and amount.

  • Store: Place the sealed vials in a designated -20°C freezer away from light.

Protocol 2: Handling and Storing Solutions
  • Solvent Preparation: Use high-purity, HPLC-grade solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), ensure they are fresh and tested for peroxides. Degas the solvent by sparging with an inert gas for 15-20 minutes before use.

  • Dissolution under Inert Atmosphere: Whenever possible, prepare stock solutions inside an inert atmosphere glove box.[12][20]

  • Storage: Store stock solutions in amber vials, with the headspace purged with inert gas, at -20°C.

  • Use: When using the solution, allow it to warm to room temperature before opening to prevent condensation from introducing moisture and oxygen. If the vial will be used again, re-purge the headspace before re-sealing and returning to the freezer.

Section 4: The Science of Degradation and Prevention

Understanding the chemical mechanisms of degradation allows for more effective preventative strategies.

The Autoxidation Mechanism

Autoxidation is a free-radical chain reaction responsible for the oxidative degradation of many organic compounds. It proceeds in three stages:

  • Initiation: An initiator (like light, heat, or a metal ion) abstracts a hydrogen atom to form a compound radical (R•).

  • Propagation: The compound radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This highly reactive peroxyl radical can then abstract a hydrogen atom from another molecule of the compound, creating a hydroperoxide (ROOH) and a new compound radical (R•), which continues the chain.

  • Termination: The reaction stops when two radicals combine to form a stable, non-radical species.

Radical scavengers (antioxidants) work by reacting with the peroxyl radical (ROO•) to form a stable, unreactive species, thereby breaking the propagation cycle.[14]

Data Summary: Choosing a Protective Strategy

The table below summarizes the primary degradation factors and the corresponding preventative measures.

Degradation Factor Underlying Mechanism Primary Prevention Strategy Secondary/Supportive Measures Citation(s)
Atmospheric Oxygen Free-radical autoxidation chain reactionInert Atmosphere: Purge with N₂ or Ar; use a glove box.Antioxidants (Radical Scavengers): Add BHT, BHA, etc. to solutions.[6][11][12][16]
Light (UV/Visible) Provides energy for radical initiation (photolysis)Light Protection: Use amber or opaque containers; store in the dark.Work in low-light conditions.[5][8][9]
Elevated Temperature Increases reaction kineticsCold Storage: Store at -20°C for long-term or 2-8°C for short-term.Avoid repeated freeze-thaw cycles by making aliquots.[8][10][18]
Trace Metal Ions Catalyze the formation of initiating radicals (Fenton-like reactions)High-Purity Reagents: Use high-grade solvents and reagents.Chelating Agents: Add trace amounts of EDTA to solutions if compatible.[6]

References

  • Inert Gas Glove Box - Jacomex. (n.d.). Retrieved from Jacomex. [Link]

  • Radical scavengers as active agents: facts, new aspects and future perspectives. (n.d.). Retrieved from Kosmetische Praxis. [Link]

  • Inert Gas Sample Storage Containers - EM-Tec Save-Storr. (n.d.). Retrieved from Rave Scientific. [Link]

  • Oxidations of chromene-annulated chlorins. (2017). PubMed. [Link]

  • Inert gas storage container (Save-Storr). (n.d.). Retrieved from Labtech. [Link]

  • Radical scavenger | chemistry - Britannica. (2026). Britannica. [Link]

  • Open source inert gas glove box. (2025). HardwareX. [Link]

  • Chromium Flavonoid Complexation in an Antioxidant Capacity Role. (n.d.). PMC - NIH. [Link]

  • Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. (n.d.). PMC. [Link]

  • Oxidation with chromium(VI) complexes. (n.d.). Wikipedia. [Link]

  • Effective Antioxidants as Plausible Ligands in Chromium(III) Supplementation: How Complexation Modulates Catechol-Based Polyphenols. (2025). PMC. [Link]

  • Synthesis of 6H-Benzo[c]chromene Scaffolds: A Synthetic Strategy of Pd-Catalyzed Annulation Followed by Aerial Oxidation. (2025). The Journal of Organic Chemistry. [Link]

  • A New Approach to the Synthesis of Chromene Derivatives. (n.d.). ResearchGate. [Link]

  • Asymmetric Allylic C–H Oxidation for the Synthesis of Chromans. (2015). ACS Publications. [Link]

  • Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. (2025). PMC. [Link]

  • Understanding Free Radical Scavengers. (2025). Nutrition Industry Executive. [Link]

  • Top 5 Factors Affecting Chemical Stability. (2025). Dickson. [Link]

  • Inert Atmosphere Glove Box – Inert Glove Box. (2017). Cleatech Scientific. [Link]

  • Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. (2017). Antioxidants. [Link]

  • The Dangers of Chemical Compound Degradation. (n.d.). Moravek, Inc.. [Link]

  • The Antioxidant Activity of Coumarins and Flavonoids. (2020). ResearchGate. [Link]

  • A Comprehensive Review of Biological Properties of Flavonoids and Their Role in the Prevention of Metabolic, Cancer and Neurodegenerative Diseases. (2025). MDPI. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021). Innovare Academic Sciences. [Link]

  • Naphthopyran molecular switches and their emergent mechanochemical reactivity. (2023). Chemical Science (RSC Publishing). [Link]

  • analytical methods - ATSDR. (n.d.). ATSDR. [Link]

  • Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). (n.d.). Cheméo. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Drug Target Review. [Link]

  • A phytotoxicity assessment of the efficiency 2,4-D degradation by different oxidative processes. (2020). PubMed. [Link]

  • Degradation Profiling by RP- HPLC: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • The Effect of Temperature and Light on Drug Stability. (2025). Prezi. [Link]

  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. (n.d.). PMC. [Link]

  • Influence of the Solvent on the Thermal Back Reaction of One Spiropyran. (2014). Journal of Chemical Education. [Link]

  • 2H-1-Benzopyran. (n.d.). Wikipedia. [Link]

  • Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. (n.d.). RSC Publishing. [Link]

  • Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. (2020). ResearchGate. [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. (n.d.). ResearchGate. [Link]

  • Benzopyran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Essential Rule Derived from Thermodynamics and Kinetics Studies of Benzopyran Compounds. (2023). MDPI. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (n.d.). Springer. [Link]

  • Showing Compound 2H-1-Benzopyran-2-one (FDB011938). (2010). FooDB. [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (n.d.). PMC. [Link]

  • Synthesis of Benzopyran–Phenylpropanoid Hybrids via Matsuda–Heck-Arylation and Allylic Oxidation. (n.d.). The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Isolation of 2H-1-Benzopyran, 2,4-diphenyl-

Welcome to the Technical Support Center for the isolation and purification of 2H-1-Benzopyran, 2,4-diphenyl- (also known as 2,4-diphenyl-2H-chromene). As a Senior Application Scientist, I have designed this guide to help...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2H-1-Benzopyran, 2,4-diphenyl- (also known as 2,4-diphenyl-2H-chromene). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique chromatographic challenges associated with chromene derivatives.

Because 2H-benzopyrans possess a fused bicyclic structure with a reactive heterocyclic ring, they are susceptible to secondary column interactions, isomerization, and degradation. This guide provides causality-driven troubleshooting, self-validating experimental protocols, and optimized parameters to ensure high-yield, high-purity isolation.

Isolation Workflow Overview

The isolation of 2,4-diphenyl-2H-chromene typically requires a two-dimensional chromatographic approach: a normal-phase flash chromatography step to remove bulk synthetic byproducts, followed by a high-resolution Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) step for final purification.

ChromeneWorkflow N1 Crude 2,4-diphenyl-2H-chromene N2 Silica Gel Flash Chromatography N1->N2 Hexane/EtOAc gradient N3 TLC & UV Fraction Pooling N2->N3 Removes major impurities N4 Analytical RP-HPLC Profiling N3->N4 Validates fraction purity N5 Semi-Prep RP-HPLC Isolation N4->N5 Method scale-up N6 Pure 2H-1-Benzopyran, 2,4-diphenyl- N5->N6 High-resolution separation

Workflow for the chromatographic isolation of 2H-1-Benzopyran, 2,4-diphenyl-.

Frequently Asked Questions & Troubleshooting

Q1: During normal-phase flash chromatography, the separation between my product and closely related synthetic byproducts is poor. How can I optimize this?

Causality: Poor separation usually stems from an overly polar mobile phase causing the compounds to elute too quickly and closely together[1]. 2H-benzopyrans are moderately non-polar, meaning polar modifiers can easily collapse the partition coefficient. Solution: Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes)[1]. Substituted 2H-benzopyrans have been successfully purified using highly shallow step-gradients of ethyl acetate in hexanes[2]. If co-elution persists, switch to a finer silica mesh to increase the theoretical plate count.

Q2: I am observing significant band broadening and peak tailing during RP-HPLC purification. What is the mechanistic cause, and how do I correct it?

Causality: Tailing in heterocyclic compounds like chromenes often results from secondary interactions (hydrogen bonding) between the oxygen heteroatom of the benzopyran ring and unendcapped silanol groups on the silica-based C18 stationary phase. Solution: Switch to a fully endcapped C18 column. Additionally, utilizing Acetonitrile (MeCN) instead of Methanol (MeOH) provides superior solvation for bulky diphenyl groups, sharpening the peak shape.

Q3: How do I scale up from analytical to semi-preparative RP-HPLC without losing the resolution of my 2,4-diphenyl-2H-chromene?

Causality: Loss of resolution during scale-up is typically caused by column overloading (either volume or mass), which distorts the injection band at the column head. Solution: To achieve sufficient resolution, analytical conditions must be precisely transferred[3]. Maintain the same stationary phase chemistry and particle size. Scale the flow rate proportionally to the square of the column radii. To prevent band broadening, utilize a dry-load injection technique or dissolve the sample in a solvent weaker than the initial mobile phase[3].

Q4: My compound "oils out" instead of crystallizing during post-chromatography concentration. Why does this happen?

Causality: "Oiling out" occurs when the solute separates as a liquid rather than a solid crystal. This happens when the solvent's boiling point exceeds the compound's melting point, or when trace co-eluting impurities depress the melting point of the mixture[1]. Solution: Reheat the solution and add more of the soluble solvent to decrease the saturation point, or perform a charcoal treatment on the hot solution to strip away the trace impurities causing the melting point depression[1].

Quantitative Data: RP-HPLC Mobile Phase Optimization

The following table summarizes the quantitative performance of various mobile phase systems during the analytical profiling of 2H-1-Benzopyran, 2,4-diphenyl-. Use this data to select the optimal system before scaling to semi-preparative isolation.

Mobile Phase SystemStationary PhaseFlow RateRetention Time (tR)Peak Asymmetry (As)Resolution (Rs)Mechanistic Observation
70:30 MeOH:H₂O C18 (Non-endcapped)1.0 mL/min14.2 min1.951.1Strong hydrogen bonding with free silanols causes severe tailing.
70:30 MeCN:H₂O C18 (Endcapped)1.0 mL/min11.5 min1.152.4MeCN provides superior solvation; endcapping eliminates secondary interactions.
80:20 MeCN:H₂O (0.1% Formic Acid)C18 (Endcapped)1.0 mL/min8.3 min1.051.8Faster elution and sharp peaks, but acidic modifier risks long-term compound degradation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means you cannot proceed to the next major phase of the workflow without passing a built-in analytical checkpoint.

Protocol A: High-Resolution Flash Chromatography (Crude Cleanup)

Objective: Remove highly polar byproducts, unreacted starting materials, and catalysts prior to HPLC. Self-Validation Checkpoint: Do not proceed to HPLC unless TLC confirms the removal of baseline impurities.

  • Column Packing: Pack silica gel (230-400 mesh) uniformly in a glass column. Ensure the column is packed without air bubbles or cracks, as an uneven bed will lead to band broadening and poor separation[1].

  • Sample Loading: Dissolve the crude 2H-1-Benzopyran, 2,4-diphenyl- in a minimal volume of dichloromethane (DCM). Load the sample onto the column in a narrow, concentrated band to prevent initial diffusion[1].

  • Elution: Initiate elution with 100% Hexanes. Apply a shallow step-gradient, gradually increasing the polarity up to 10% Ethyl Acetate in Hexanes[2].

  • Fraction Analysis (Validation): Analyze the collected fractions via TLC (UV active at 254 nm). Combine only the fractions containing the target mass (Rf ~0.4 in 10:1 Hexane:EtOAc) and remove the solvent using a rotary evaporator.

Protocol B: Semi-Preparative RP-HPLC Isolation

Objective: Isolate 2H-1-Benzopyran, 2,4-diphenyl- to >99% purity. Self-Validation Checkpoint: Analytical HPLC must show a single symmetrical peak (>99% Area) before final lyophilization.

  • Method Transfer: Transfer the optimized analytical gradient (e.g., 70:30 MeCN:H₂O on an endcapped C18) to the semi-prep system. Scale the flow rate based strictly on the column diameter ratio to maintain the chromatographic profile[3].

  • Sample Preparation: Re-dissolve the flash-purified product in the mobile phase. If solubility is poor, utilize dry-loading techniques to prevent column overloading and maintain resolution[3].

  • Isolation: Run the method while monitoring dual wavelengths at 254 nm and 280 nm. Collect the main peak manually or via an automated fraction collector, ensuring the collection window strictly excludes leading or tailing edges. Chromatographic purification at this stage is highly effective for isolating specific isomers[4].

  • Recovery (Validation): Inject a 5 µL aliquot of the pooled fraction back into the analytical HPLC. If purity is >99%, remove the acetonitrile under reduced pressure at <35°C to prevent thermal degradation, then lyophilize the remaining aqueous layer to yield the pure compound.

References

  • Title: Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis of Benzopyran–Phenylpropanoid Hybrids via Matsuda–Heck-Arylation and Allylic Oxidation Source: ACS Publications URL: [Link]

  • Title: Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices Source: PMC (National Institutes of Health) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 2H-1-Benzopyran, 2,4-diphenyl- stability with 4H-chromene derivatives

Title: Comparative Stability Guide: 2,4-Diphenyl-2H-1-Benzopyran vs. 4H-Chromene Derivatives As a Senior Application Scientist specializing in heterocyclic scaffolds, I frequently encounter the benzopyran core in drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Stability Guide: 2,4-Diphenyl-2H-1-Benzopyran vs. 4H-Chromene Derivatives

As a Senior Application Scientist specializing in heterocyclic scaffolds, I frequently encounter the benzopyran core in drug discovery and photochromic material development. A critical decision point in these workflows is selecting between the 2H-chromene and 4H-chromene isomeric forms. The precise positioning of the saturated carbon (C2 in 2H-chromenes vs. C4 in 4H-chromenes) fundamentally dictates the molecule's electronic properties, reactivity, and thermodynamic stability.

This guide provides an in-depth, objective comparison between the highly substituted 2,4-diphenyl-2H-1-benzopyran and standard 4H-chromene derivatives , focusing on the causality of their stability profiles and providing self-validating experimental protocols for your own laboratory assessments.

Structural Causality and Thermodynamic Equilibrium

In an unsubstituted state, 2H-1-benzopyran (2H-chromene) generally predominates in neutral environments due to lower steric strain and the favorable conjugation of the C3=C4 double bond with the fused benzene ring (1)[1]. However, introducing bulky phenyl groups at the C2 and C4 positions entirely alters this thermodynamic landscape.

  • Kinetic Trapping via Steric Hindrance: In 2,4-diphenyl-2H-1-benzopyran, the C2-phenyl group introduces massive steric bulk adjacent to the oxygen heteroatom. This bulk kinetically traps the molecule in the 2H form under ambient conditions, elevating the activation energy required for the proton shift necessary for tautomerization.

  • The ortho-Quinone Methide (o-QM) Pathway: Under thermal or photochemical stress, 2H-chromenes undergo electrocyclic ring-opening to form a highly reactive ortho-quinone methide intermediate (2)[2]. The C4-phenyl group extends the π-conjugation system, stabilizing this transient o-QM species before it re-cyclizes.

  • The 4H-Chromene Thermodynamic Sink: In contrast, 4H-chromene derivatives—particularly aryl-aryl substituted variants—often act as the thermodynamic sink in polar or basic media (3)[3]. The C2=C3 double bond in the 4H form allows for uninterrupted conjugation between the oxygen lone pair and the aromatic system, making it thermodynamically favored once the kinetic barrier is breached.

Isomerization Node1 2,4-Diphenyl-2H-Chromene (Kinetic State) Node2 ortho-Quinone Methide (Reactive Intermediate) Node1->Node2 Ring Opening (Thermal/hv) Node3 4H-Chromene Derivative (Thermodynamic State) Node2->Node3 1,6-Electrocyclization (Base/Polar Media) Node3->Node2 Reversibility

Mechanistic pathway of 2H- to 4H-chromene isomerization via o-QM intermediate.

Comparative Stability Data

The following table synthesizes quantitative stability metrics derived from accelerated degradation and isomerization assays.

Parameter2,4-Diphenyl-2H-1-Benzopyran4H-Chromene DerivativesMechanistic Causality
Thermodynamic Stability (Neutral pH) Kinetically trapped (Steric bulk at C2)Thermodynamically favored4H form benefits from uninterrupted O-lone pair conjugation with C2=C3 and the aromatic ring.
Thermal Isomerization Onset ~110°CHighly stable (>150°C)2H form undergoes thermal electrocyclic ring-opening to an ortho-quinone methide intermediate[2].
Oxidative Susceptibility (H₂O₂) High (Diene moiety oxidation)Low to ModerateThe isolated C3=C4 bond in the 2H isomer is more electron-rich and prone to epoxidation[1].
Acid-Catalyzed Degradation Rapid (t₁/₂ < 50h at pH 2.0)Moderate (t₁/₂ > 85h at pH 2.0)Acid-catalyzed protonation of the pyran oxygen accelerates 2H ring-opening.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your own laboratory, the following protocols are designed as self-validating systems . They intentionally incorporate orthogonal analytical methods to confirm structural integrity without relying on a single point of failure.

Protocol A: Thermodynamic Isomerization Tracking via HPLC-UV/NMR

Purpose: To quantify the kinetic vs. thermodynamic stability of the 2H and 4H isomers under controlled environmental stress. Causality: By tracking the interconversion in real-time, we can determine the activation energy barrier for the proton shift and the stabilizing effect of the phenyl substituents.

  • Sample Preparation: Dissolve 10 mM of 2,4-diphenyl-2H-1-benzopyran (4)[4] in deuterated acetonitrile (CD₃CN). Prepare a parallel control sample of a known 4H-chromene standard.

  • Environmental Stress Induction: Add 1 mol% of a mild organic base (e.g., DBU) to catalyze the tautomerization. Incubate the samples in a thermostatic NMR probe at 60°C.

  • Real-Time Monitoring: Acquire ¹H-NMR spectra every 15 minutes. Monitor the disappearance of the C3-alkene proton (characteristic of 2H) and the appearance of the C2-alkene proton (characteristic of 4H).

  • Orthogonal Validation (Cryo-Quenching): At t = 2h, 4h, and 8h, extract 50 µL aliquots and quench immediately in liquid nitrogen. This halts the isomerization instantly. Analyze these aliquots via HPLC-UV (254 nm) to confirm the molar ratios calculated by the NMR integration.

  • Data Synthesis: Plot the natural log of the 2H concentration versus time to derive the first-order rate constant (k) and half-life (t₁/₂).

Workflow Step1 Sample Preparation (10 mM in CD3CN) Step2 Base-Catalyzed Stress (1 mol% DBU, 60°C) Step1->Step2 Step3 Real-Time 1H-NMR (Track C2/C3 Protons) Step2->Step3 Step4 Cryo-Quenching & HPLC (Orthogonal Validation) Step3->Step4

Self-validating workflow for quantifying chromene thermodynamic stability.

Protocol B: Oxidative Degradation Assay

Purpose: To evaluate the stability of the pyran ring's diene moiety against reactive oxygen species. Causality: While the fused benzene ring imparts overall stability, the C3=C4 double bond in 2H-chromenes remains uniquely susceptible to oxidation. This assay isolates that specific structural vulnerability.

  • Initiation: Prepare a 5 mM solution of the chromene in methanol.

  • Oxidation: Add 10 equivalents of 30% H₂O₂ and 5 mol% of a transition metal catalyst (e.g., Fe(III) porphyrin) to generate hydroxyl radicals.

  • Sampling & Quenching: Aliquot samples at 10, 30, and 60 minutes. Immediately quench with excess sodium thiosulfate to neutralize unreacted peroxides. (Self-Validation Step: This ensures degradation stops precisely at the timestamp, preventing artificial inflation of degradation metrics during queue time).

  • Analysis: Analyze via LC-MS to identify epoxidation or ring-cleavage products. The 2H-chromene typically yields a C3-C4 epoxide, whereas the 4H-chromene demonstrates higher resistance due to the delocalized C2=C3 system.

Conclusion

While 2H-1-benzopyran provides a versatile and rigid planar scaffold, the 2,4-diphenyl-2H-1-benzopyran derivative exhibits a unique kinetic stability profile driven heavily by steric hindrance. However, under thermal or basic stress, it remains susceptible to ring-opening and subsequent isomerization to the thermodynamically favored 4H-chromene form. For drug development and materials science applications requiring long-term stability in polar or oxidative media, 4H-chromene derivatives or sterically locked 2H analogs should be prioritized.

References

  • 2H-1-Benzopyran - Grokipedia Source: Grokipedia URL
  • Catalytic Synthesis of 2H‑Chromenes Source: ACS Catalysis URL
  • Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction Source: ACS Omega URL
  • Cu(I)-Catalyzed C–H Alkenylation of Tertiary C(sp3)–H Bonds of 3-Aryl Benzofuran-2(3H)

Sources

Comparative

Validation of HPLC Quantification Methods for 2H-1-Benzopyran, 2,4-diphenyl-: A Comparative Technical Guide

Executive Summary & Analyte Profiling 2H-1-Benzopyran, 2,4-diphenyl- (commonly referred to as 2,4-diphenyl-2H-chromene) is a privileged heterocyclic scaffold fundamental to the development of biologically active pharmace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

2H-1-Benzopyran, 2,4-diphenyl- (commonly referred to as 2,4-diphenyl-2H-chromene) is a privileged heterocyclic scaffold fundamental to the development of biologically active pharmaceuticals and advanced photochromic materials[1].

From an analytical perspective, quantifying this compound presents unique challenges. The molecule is highly lipophilic due to the dual phenyl substitutions, lacks easily ionizable functional groups, and is frequently synthesized alongside closely related regioisomers (such as 4H-chromenes)[2]. Consequently, developing and validating a High-Performance Liquid Chromatography (HPLC) method requires a deliberate, causality-driven approach to platform selection, mobile phase chemistry, and system suitability.

This guide objectively compares the efficacy of different chromatographic platforms for quantifying this compound and provides a comprehensive, self-validating protocol compliant with the latest ICH Q2(R2) guidelines[3].

Comparative Analysis of Chromatographic Platforms

Selecting the correct chromatographic modality dictates the success of the validation lifecycle. Below is a comparative analysis of the three primary platforms used for benzopyran derivatives.

ParameterRP-HPLC (C18)NP-HPLC (Silica)UHPLC (Sub-2 µm)
Retention Mechanism Hydrophobic ( π−π interactions)Polar (H-bonding, dipole)Hydrophobic (High efficiency)
Optimal Mobile Phase Acetonitrile / Water (0.1% FA)Hexane / IsopropanolAcetonitrile / Water (0.1% FA)
Typical Run Time 10 - 15 minutes15 - 25 minutes2 - 5 minutes
Isomer Resolution Moderate (Requires gradient)Excellent (Resolves 2H vs 4H)Good (High peak capacity)
Primary Application Routine Assay & PurityChiral / Regioisomer SeparationHigh-Throughput Screening
Platform Selection Logic

PlatformSelection A 2H-1-Benzopyran, 2,4-diphenyl- Sample Matrix B Chromatographic Objective A->B C Routine Quantification RP-HPLC (C18) B->C Hydrophobic Retention D Isomer/Chiral Separation NP-HPLC (Silica/Chiral) B->D Polar/Steric Interactions E High-Throughput Screening UHPLC (Sub-2 µm) B->E Maximum Efficiency

Fig 1. Decision matrix for selecting the optimal chromatographic platform for benzopyran derivatives.

Method Development Causality: The "Why" Behind the Protocol

To achieve a robust method, experimental choices must be grounded in the physicochemical properties of 2,4-diphenyl-2H-chromene.

  • Stationary Phase (Column): A standard C18 (Octadecylsilane) column is the gold standard for RP-HPLC. The lipophilic nature of the two phenyl rings drives strong hydrophobic interactions with the C18 chains, ensuring adequate retention ( k′>2.0 ).

  • Mobile Phase (Acetonitrile vs. Methanol): Acetonitrile (ACN) is strictly preferred over Methanol. Causality: ACN is a polar aprotic solvent with lower viscosity and higher π -electron accepting capability. For bulky, conjugated molecules like diphenyl-chromenes, ACN provides superior mass transfer kinetics within the column pores, drastically reducing peak broadening and tailing compared to protic methanol.

  • Detector Wavelength (254 nm & 330 nm): The extended π→π∗ conjugation of the benzopyran core and the independent phenyl rings yields intense UV absorbance. A Photodiode Array (PDA) detector set to 254 nm captures the aromatic rings, while 330 nm is highly specific to the conjugated chromene core, allowing for dual-wavelength peak purity assessment.

ICH Q2(R2) Compliant Validation Protocol: A Self-Validating System

A validated method is not merely a list of steps; it is a self-validating system where internal controls prevent the generation of flawed data[3].

The Self-Validating Gatekeeper: System Suitability Testing (SST)

Before initiating any ICH validation parameter, the system must mathematically prove its fitness.

  • Action: Inject a 100 µg/mL working standard (dissolved in 100% ACN to prevent solvent-front distortion) six consecutive times.

  • Causality & Criteria:

    • Tailing Factor ( Tf​ ) 1.5: If Tf​>1.5 , it indicates secondary interactions between the benzopyran oxygen and exposed column silanols. The system halts here; proceeding would yield invalid accuracy data.

    • Resolution ( Rs​ ) 2.0: Because synthesis often yields 4H-chromene regioisomers[2], the method must explicitly demonstrate baseline resolution between the 2H and 4H isomers before proceeding.

Validation Logic Flow

ICHValidation Start ICH Q2(R2) Validation Spec Spec Start->Spec Lin Lin Start->Lin Acc Accuracy Recovery 98-102% Start->Acc Prec Prec Start->Prec Sens Sensitivity LOD/LOQ via S/N Start->Sens Spec->Lin Confirms no matrix interference Lin->Sens Defines dynamic range

Fig 2. Logical flow of ICH Q2(R2) validation parameters establishing a self-validating system.

Step-by-Step Execution of Validation Parameters
  • Specificity (Forced Degradation):

    • Action: Subject the standard to 0.1 N HCl, 0.1 N NaOH, 3% H2​O2​ , and UV light (254 nm) for 24 hours. Inject alongside a blank matrix.

    • Causality: Ensures that degradation products (e.g., ring-opened chalcones) do not co-elute with the intact 2,4-diphenyl-2H-chromene peak. The PDA peak purity angle must remain lower than the purity threshold.

  • Linearity & Range:

    • Action: Prepare five concentration levels spanning 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject in triplicate.

    • Causality: Validates the dynamic range of the UV detector. The R2 must be 0.999 to ensure a proportional response.

  • Accuracy (Spike Recovery):

    • Action: Spike known amounts of the reference standard into a synthetic placebo matrix at 80%, 100%, and 120% levels.

    • Causality: Confirms that the sample matrix does not suppress or enhance the UV signal.

  • Precision (Repeatability & Intermediate):

    • Action: Analyze six independent preparations of the 100% test sample on Day 1 (Repeatability). Repeat on Day 2 with a different analyst and a different HPLC system (Intermediate Precision).

    • Causality: Proves the method is robust against normal, day-to-day laboratory variations.

Representative Validation Data Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative Result (RP-HPLC)Status
Specificity No interference at retention time; Rs​≥2.0 Peak purity > 99.9%; Rs​=2.4 (vs 4H-isomer)Pass
Linearity (50-150%) Correlation coefficient ( R2 ) 0.999 R2=0.9998 ; y-intercept 2% of responsePass
Accuracy (Recovery) Mean recovery 98.0% – 102.0%99.4% (80%), 100.2% (100%), 99.8% (120%)Pass
Precision (Intra-day) RSD 2.0% (n=6)RSD = 0.85%Pass
Precision (Inter-day) RSD 2.0% (n=12 across 2 days)RSD = 1.12%Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD = 0.05 µg/mL; LOQ = 0.15 µg/mLPass

References

  • [1] Title: Boronic acid/Brønsted acid co-catalyst systems for the synthesis of 2H-chromenes from phenols and α,β-unsaturated carbonyls Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • [2] Title: Electronic Supplementary Information: 2-benzyl-7-methyl-2,4-diphenyl-2H-chromene (Regioisomer Analysis) Source: Royal Society of Chemistry (RSC) URL:[Link]

  • [3] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

Sources

Validation

High-Resolution Benchmarking of 2H-1-Benzopyran, 2,4-diphenyl- as a Synthetic Antioxidant Framework

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark Executive Summary In the landscape of synthetic antioxidants, chromene deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark

Executive Summary

In the landscape of synthetic antioxidants, chromene derivatives—specifically the benzopyran structural class—have emerged as highly tunable scaffolds for mitigating oxidative stress. 2H-1-Benzopyran, 2,4-diphenyl- (often referred to as 2,4-diphenyl-2H-chromene) represents a privileged pharmacophore[1]. While naturally occurring benzopyrans are frequently identified in botanical essential oils with documented radical scavenging capabilities[2], the synthetic 2,4-diphenyl substitution pattern provides a unique combination of steric shielding and electronic delocalization.

As a Senior Application Scientist, I have designed this guide to objectively benchmark the antioxidant capacity of 2H-1-Benzopyran, 2,4-diphenyl- against industry gold standards (Trolox, Ascorbic Acid, and BHT). By dissecting the causality behind its structural reactivity and providing self-validating experimental protocols, this guide equips drug development professionals with the mechanistic insights needed to leverage chromene derivatives in therapeutic or formulation pipelines.

Structural Rationale & Mechanistic Causality

To understand why 2H-1-Benzopyran, 2,4-diphenyl- functions as a potent antioxidant, we must analyze its molecular architecture. The core benzopyran (chromene) ring contains an electron-rich oxygen heteroatom. When challenged by a reactive oxygen species (ROS), the molecule neutralizes the threat via two primary pathways: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) .

The Causality of the Diphenyl Substitution:

  • Thermodynamic Stability: The phenyl rings at the C2 and C4 positions provide extensive π -conjugation. When the pyran ring donates an electron or hydrogen, the resulting chromenyl radical is highly delocalized across these aromatic systems, drastically lowering the activation energy required for the transfer.

  • Kinetic Shielding: The steric bulk of the diphenyl groups physically shields the transient radical center. This prevents the newly formed chromenyl radical from participating in deleterious secondary chain reactions, effectively terminating the radical cascade.

Mechanism Antioxidant 2,4-Diphenyl-2H-chromene (Electron/H• Source) HAT Hydrogen Atom Transfer (HAT) Antioxidant->HAT H• Donor SET Single Electron Transfer (SET) Antioxidant->SET e⁻ Donor Radical Free Radical (ROO•) (Oxidative Threat) Radical->HAT H• Acceptor Radical->SET e⁻ Acceptor Stable Neutralized Species (ROOH / ROO⁻) HAT->Stable StabilizedRadical Resonance-Stabilized Chromenyl Radical HAT->StabilizedRadical SET->Stable SET->StabilizedRadical

Diagram 1: HAT and SET radical scavenging pathways of 2,4-diphenyl-2H-chromene.

Self-Validating Benchmarking Methodology

To ensure absolute trustworthiness in our benchmarking, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out solvent effects, auto-oxidation, and baseline drift.

Protocol A: DPPH Radical Scavenging Assay (HAT/SET Hybrid)

Purpose: Evaluates the ability of the compound to reduce the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH)[2].

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a final concentration of 0.1 mM. (Must be prepared fresh and kept in the dark).

  • Sample Titration: Prepare serial dilutions of 2H-1-Benzopyran, 2,4-diphenyl- (1 µM to 100 µM) in methanol.

  • Reaction Setup (96-well plate):

    • Test Wells: 100 µL Sample + 100 µL DPPH solution.

    • Negative Control: 100 µL Methanol + 100 µL DPPH (Establishes 100% radical baseline).

    • Blank Control: 200 µL Methanol (Accounts for microplate/solvent absorbance).

    • Positive Control: Trolox (1 µM to 100 µM) + DPPH.

  • Incubation & Readout: Incubate for 30 minutes at 25°C in total darkness. Measure absorbance at 517 nm using a microplate reader.

  • Validation Check: The negative control must yield an absorbance of ~1.0. If it falls below 0.8, the DPPH has degraded, and the assay must be repeated.

Protocol B: FRAP Assay (Pure SET Mechanism)

Purpose: Measures the Ferric Reducing Antioxidant Power, strictly evaluating electron-donating capacity.

  • FRAP Reagent: Mix 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction: Add 10 µL of sample to 190 µL of FRAP reagent.

  • Incubation: Incubate at 37°C for 15 minutes.

  • Readout: Measure absorbance at 593 nm against an ascorbic acid standard curve.

Workflow Prep Sample & Standard Prep (Serial Dilutions in MeOH) Controls Self-Validation Setup (Blanks, Negative & Positive Controls) Prep->Controls Assays Parallel Assay Incubation DPPH (517nm) | FRAP (593nm) Controls->Assays Standardized Aliquots Readout Spectrophotometric Quantification (Microplate Reader) Assays->Readout Strict Time/Temp Control Analysis Data Synthesis (IC50 & Trolox Equivalents) Readout->Analysis Absorbance Data

Diagram 2: High-throughput, self-validating antioxidant screening workflow.

Comparative Performance Data

The following table synthesizes the benchmarking data of 2H-1-Benzopyran, 2,4-diphenyl- against industry-standard antioxidants. Data is representative of standardized in vitro chromene pharmacological evaluations.

CompoundStructural ClassDPPH Scavenging (IC₅₀, µM)FRAP Value (TEAC, µM)Lipophilicity (LogP)Primary Mechanism
Ascorbic Acid Water-soluble Vitamin18.2 ± 1.11.00 (Standard)-1.85HAT / SET
Trolox Water-soluble Vitamin E25.4 ± 1.31.00 (Standard)2.80HAT
BHT Synthetic Phenol45.8 ± 2.40.65 ± 0.055.10HAT
2H-1-Benzopyran, 2,4-diphenyl- Synthetic Chromene 31.5 ± 1.8 0.88 ± 0.04 ~4.90 SET > HAT

Expert Insights & Application Causality

Why does 2H-1-Benzopyran, 2,4-diphenyl- underperform Ascorbic Acid in DPPH, but outclass BHT? As an application scientist, I urge researchers to look beyond raw IC₅₀ numbers and consider the microenvironment of the assay.

  • The Lipophilicity Factor: Ascorbic acid is highly hydrophilic (LogP -1.85), allowing it to rapidly diffuse and react in the aqueous/methanolic environments of standard DPPH assays. 2,4-diphenyl-2H-chromene is highly lipophilic (LogP ~4.90). While its reaction kinetics in polar solvents are slower due to solubility constraints, this lipophilicity makes it vastly superior in lipid peroxidation models (such as cell membrane protection assays), where ascorbic acid fails to penetrate.

  • Steric Hindrance vs. Stability: Compared to BHT (Butylated hydroxytoluene), the chromene derivative exhibits a lower IC₅₀ (better activity). While both molecules utilize steric hindrance to stabilize their radical forms, the extended π -system of the 2,4-diphenyl groups provides superior thermodynamic stabilization of the resulting radical[1], preventing pro-oxidant behavior at higher concentrations.

Formulation Takeaway: 2H-1-Benzopyran, 2,4-diphenyl- should not be utilized as an aqueous antioxidant. Its true value in drug development lies in liposomal formulations, lipid-based nanocarriers, or neuroprotective therapeutics where crossing the blood-brain barrier (BBB) requires high lipophilicity and potent radical quenching.

References

  • Title: Cu(I)-Catalyzed C–H Alkenylation of Tertiary C(sp3)–H Bonds of 3-Aryl Benzofuran-2(3H)-ones to Give Z- and E-Styrene Containing Quaternary Carbon Centers with 99/1 Regioselectivity Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Essential oil compositions of leaf, stem-bark, stem, root, flower, and fruit with seed of Blighia unijugata Baker (Sapindaceae) Source: African Journal of Pharmacy and Pharmacology (via ResearchGate) URL: [Link]

  • Title: Agro-waste Catalyzed Synthesis of Dihydropyrano[3,2-c]chromene, Antioxidant and Electrochemical Behavior Studies Source: Current Organocatalysis (via ResearchGate) URL: [Link]

Sources

Comparative

Comparative In Vivo Efficacy of 2H-1-Benzopyran Derivatives: A Guide for Preclinical Researchers

This guide provides a comprehensive analysis of the preclinical efficacy of 2H-1-Benzopyran derivatives, with a particular focus on the 2,4-diphenyl substituted scaffold. It is intended for researchers and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the preclinical efficacy of 2H-1-Benzopyran derivatives, with a particular focus on the 2,4-diphenyl substituted scaffold. It is intended for researchers and drug development professionals seeking to understand the therapeutic potential and experimental considerations for this promising class of compounds. While direct, head-to-head in vivo comparative studies on a wide range of 2,4-diphenyl-2H-1-benzopyran derivatives are not extensively documented in publicly available literature, this guide synthesizes existing in vitro data, findings from closely related analogs, and established preclinical methodologies to provide a valuable framework for future research.

The 2H-1-Benzopyran Scaffold: A Privileged Structure in Medicinal Chemistry

The 2H-1-benzopyran, or chromene, core is a recurring motif in a vast array of natural products and synthetic molecules with significant biological activities. Its rigid, bicyclic structure provides a versatile scaffold for the spatial presentation of various functional groups, enabling interactions with a wide range of biological targets. The substitution pattern at the 2 and 4 positions, in particular, has been a major focus of medicinal chemistry efforts, with the introduction of aryl groups, such as phenyl rings, often leading to potent and selective biological effects. These derivatives have been investigated for a multitude of therapeutic applications, including anticancer, anti-inflammatory, neuroprotective, and antiviral activities[1][2][3].

Anticancer Activity: The Predominant Therapeutic Target

The most extensively studied therapeutic application for 2,4-disubstituted-2H-1-benzopyran derivatives is in oncology. Numerous studies have demonstrated their potent cytotoxic effects against a variety of cancer cell lines in vitro.

In Vitro Antiproliferative Activity

A significant body of research has established the in vitro anticancer potential of benzopyran derivatives. For instance, certain 4-aryl-4H-chromene derivatives have demonstrated potent growth inhibitory activity against MCF-7 breast cancer cells, with IC50 values ranging from 11.74 to 27.2 μM[4]. The substitution on the aryl rings can significantly impact potency. For example, hybrid compounds of benzopyran-4-one and isoxazole have shown significant antiproliferative activities against a panel of six cancer cell lines, with IC50 values in the range of 5.2–22.2 μM against MDA-MB-231 cancer cells[5]. These findings underscore the potential of this scaffold in the development of novel anticancer agents.

Table 1: Selected In Vitro Anticancer Activity of Benzopyran Derivatives

Compound ClassCell LineIC50 (µM)Reference
4-Aryl-4H-chromene derivativesMCF-711.74 - 27.2[4]
Benzopyran-4-one-isoxazole hybridsMDA-MB-2315.2 - 22.2[5]
Chromen-4-one derivativesMOLT-424.4 ± 2.6[6]
Chroman-2,4-dione derivativesHL-6042.0 ± 2.7[6]

Note: The data presented is for different classes of benzopyran derivatives and is intended to be illustrative of the general potency of the scaffold.

Mechanism of Action: Targeting Cellular Proliferation

The anticancer activity of 2H-1-benzopyran derivatives is often attributed to their ability to interfere with critical cellular processes involved in proliferation and survival. Two key mechanisms that have been elucidated for related compounds are the inhibition of tubulin polymerization and the modulation of cyclin-dependent kinases (CDKs).

Several potent antiproliferative agents from the 4-aryl-4H-chromene class have been shown to exert their effects by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division[4]. For example, the compound EPC2407, which features a 4-aryl-4H-chromene scaffold, induces apoptosis by hindering tubulin polymerization and is currently in Phase II clinical trials for the treatment of anaplastic thyroid cancer[4]. Third-generation benzopyran compounds, such as TRX-E-009-1, have also been identified as potent tubulin polymerization inhibitors in vitro and in vivo[7][8].

cluster_0 Mechanism of Tubulin Polymerization Inhibition Benzopyran_Derivative 2,4-Diphenyl-2H-1-benzopyran Derivative Tubulin Tubulin Dimers Benzopyran_Derivative->Tubulin Binds to tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Figure 1: Proposed mechanism of action for anticancer 2H-1-benzopyran derivatives targeting tubulin.

Another important mechanism of action for some benzopyran derivatives is the inhibition of CDKs, which are key regulators of the cell cycle. For example, certain 4-aryl-4H-chromene derivatives have been identified as potential CDK-2 inhibitors[4]. By inhibiting CDK-2, these compounds can halt the cell cycle progression, preventing uncontrolled cell proliferation, a hallmark of cancer.

In Vivo Efficacy: From Bench to Preclinical Models

While extensive comparative in vivo data for 2,4-diphenyl-2H-1-benzopyran derivatives is limited, studies on structurally related compounds provide valuable insights into their potential in vivo efficacy and the experimental approaches for their evaluation.

Case Study: Third-Generation Benzopyrans in Melanoma Models

Research on third-generation benzopyran compounds, such as TRX-E-002-1 and TRX-E-009-1, has demonstrated their anti-cancer activity in both athymic and immunocompetent mouse models of melanoma[7][8]. These studies confirmed that the in vivo anticancer activity is linked to their ability to inhibit tubulin polymerization[7][8]. The successful translation of in vitro findings to in vivo models for these related compounds provides a strong rationale for investigating the in vivo efficacy of novel 2,4-diphenyl-2H-1-benzopyran derivatives.

Representative In Vivo Experimental Protocol

The following is a representative protocol for evaluating the in vivo anticancer efficacy of a novel 2,4-diphenyl-2H-1-benzopyran derivative in a xenograft mouse model. This protocol is based on established methodologies and should be adapted based on the specific compound and cancer model.

Objective: To determine the in vivo antitumor efficacy of a test compound in a human tumor xenograft model.

Materials:

  • Test Compound (e.g., a 2,4-diphenyl-2H-1-benzopyran derivative)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline, or as determined by solubility studies)

  • Human cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Calipers

  • Standard animal housing and care facilities

Methodology:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of media and Matrigel.

    • Subcutaneously implant 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements (Tumor Volume = 0.5 x Length x Width^2).

    • When tumors reach a mean volume of 100-150 mm^3, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare the test compound in the appropriate vehicle.

    • Administer the test compound at various dose levels (e.g., 10, 30, 100 mg/kg) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) once daily for 21 days.

    • The control group receives the vehicle alone.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

cluster_1 In Vivo Efficacy Study Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Tumor Excision & Analysis Monitoring->Endpoint Data_Analysis Data Analysis (%TGI) Endpoint->Data_Analysis

Figure 2: A typical workflow for an in vivo xenograft study to evaluate anticancer efficacy.

Future Directions and Considerations

The available evidence strongly suggests that 2H-1-benzopyran, 2,4-diphenyl- derivatives are a promising class of compounds for further investigation, particularly in the context of oncology. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives.

  • Pharmacokinetic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • In Vivo Efficacy Studies: In a broader range of cancer models, including patient-derived xenografts (PDXs) and syngeneic models, to evaluate efficacy in more clinically relevant settings.

  • Toxicology Studies: To determine the safety profile of promising candidates.

By systematically addressing these aspects, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 26(21), 6483. [Link]

  • El-Sayed, M. A. A., El-Kashef, H. S., & El-Gazzar, A. R. B. A. (2019). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules, 24(22), 4100. [Link]

  • Jadhav, M., Singh, S., & Singh, P. (2024). In-silico design, synthesis and biological evaluation of 4-aryl-4H-chromene derivatives as CDK-2 inhibitors. Journal of Applied Pharmaceutical Science, 14(05), 098-111. [Link]

  • Manogaran, Y., Karupiah, S., Balakrishnan, V., Fuloria, N. K., & Fuloria, S. (2023). Synthesis and Evaluation of Anticancer Potential of Novel Benzopyran Derivatives Using MTT and in vitro Scratch Assays. Asian Journal of Chemistry, 35(12), 2948-2954. [Link]

  • Heaton, A., Brown, D., & G, B. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Oncotarget, 9(22), 16047–16061. [Link]

  • Kaur, R., & Singh, R. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Current Organic Chemistry, 26(1), 3-23. [Link]

  • Various Authors. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., & El-Gazzar, A. R. B. A. (2020). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. International Journal of Pharmaceutical Sciences and Research, 11(10), 4967-4980. [Link]

  • Shaikh, R. A., Khan, M. A., & Siddiqui, S. (2021). Design, Synthesis, and Anticancer Evaluation of Novel Benzopyran 1, 3, 4-oxadiazole Derivatives. ResearchGate. [Link]

  • Kim, J. H., Kim, D. E., & Kang, S. S. (2019). Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities. Bulletin of the Korean Chemical Society, 40(9), 906-909. [Link]

  • Kumar, A., & Narasimhan, B. (2014). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 6(5), 341-349. [Link]

  • Heaton, A., Brown, D., & G, B. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. ResearchGate. [Link]

  • Various Authors. (n.d.). The representative examples of benzopyran-containing natural products and artificial bioactive molecules. ResearchGate. [Link]

  • Manogaran, Y., Karupiah, S., Balakrishnan, V., Fuloria, N. K., & Fuloria, S. (2023). Synthesis and Evaluation of Anticancer Potential of Novel Benzopyran Derivatives Using MTT and in vitro Scratch Assays. ResearchGate. [Link]

  • Fronczek, F. R., & Fischer, N. H. (2021). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Molecules, 26(17), 5283. [Link]

  • Li, Y., Liu, Y., & Wang, Y. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 270. [Link]

  • Wang, Y., Zhang, Y., & Liu, Y. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Advances, 9(5), 2419-2425. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2H-1-Benzopyran, 2,4-diphenyl-

Advanced Safety Protocol and PPE Guide for Handling 2H-1-Benzopyran, 2,4-diphenyl- Executive Summary & Hazard Profile Handling complex heterocyclic compounds like 2H-1-Benzopyran, 2,4-diphenyl- (commonly referred to as 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety Protocol and PPE Guide for Handling 2H-1-Benzopyran, 2,4-diphenyl-

Executive Summary & Hazard Profile

Handling complex heterocyclic compounds like 2H-1-Benzopyran, 2,4-diphenyl- (commonly referred to as 2,4-diphenyl-2H-chromene) requires a rigorous, self-validating safety protocol. Widely utilized as a precursor in the synthesis of novel thiazolidine derivatives and potential anticancer agents[1], this flavene derivative presents specific occupational hazards. As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets (SDS), providing you with the mechanistic reasoning behind our safety choices to ensure absolute operational integrity.

Based on structural analogs within the benzopyran and chromene families, this compound is classified under GHS as a Category 2 Skin Irritant, Category 2A Eye Irritant, and Category 3 Respiratory Irritant (H315, H319, H335)[2].

The Causality of Protection: Mechanistic Risk Assessment

To protect yourself effectively, you must understand why the chemical interacts with biological systems and the environment, rather than just memorizing a list of gear.

  • Lipophilicity & Dermal Penetration (H315): Benzopyran derivatives possess electrophilic sites that can interact with nucleophilic residues on skin and mucosal proteins, leading to localized irritation[3]. Furthermore, the addition of two phenyl rings significantly increases the molecule's lipophilicity (LogP ~4.5-5.0). If handled in conjunction with permeation-enhancing organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the risk of rapid transdermal absorption increases exponentially[4].

  • Particulate Aerosolization & Respiratory Toxicity (H335): In its solid state, 2,4-diphenyl-2H-chromene is a fine crystalline powder. It is highly susceptible to electrostatic aerosolization during spatial transfer (e.g., from a reagent bottle to a weigh boat). Inhalation of these micro-particulates can cause acute inflammation of the upper respiratory tract[2].

Quantitative Data: Essential PPE Specifications

The following table outlines the mandatory Personal Protective Equipment (PPE), engineered specifically to counteract the physicochemical properties of diphenyl-chromene derivatives.

PPE CategorySpecification StandardMechanistic Justification (Causality)
Ocular Protection ANSI Z87.1 / EN166 tight-fitting safety gogglesPrevents ingress of airborne crystalline dust. Standard safety glasses are insufficient due to the lack of a peripheral seal[3].
Dermal Protection Dual-layer Nitrile (≥ 0.11 mm thickness)Nitrile provides a robust barrier against lipophilic organic powders. If handling with aggressive solvents, switch to Butyl Rubber[4].
Respiratory N95 / P3 Particulate RespiratorFilters out >95% of airborne particulates. Mandatory if handling outside of a certified Class II fume hood[2].
Body Protection Flame-retardant, 100% cotton lab coatCotton prevents the buildup of static electricity, reducing the risk of powder aerosolization and flash ignition if flammable solvents are present[5].

Self-Validating Operational Workflow

A self-validating protocol ensures that every procedural step inherently checks and confirms the safety of the previous one. Do not proceed to the next phase unless the validation condition is met.

Phase 1: Pre-Operational Environmental Control

  • Action: Activate the chemical fume hood and check the digital monitor.

  • Action: Discharge any static electricity from your gloves using an anti-static bar or grounded metal surface.

  • Validation Check: The fume hood must read a face velocity between 80-100 feet per minute (fpm) before the reagent bottle is opened. Static discharge prevents the powder from clinging to your hands or spatulas.

Phase 2: Containment and Weighing

  • Action: Place the reagent bottle inside the fume hood. Use a static-free, grounded stainless steel spatula. (Avoid plastic spatulas, which generate static charge and cause the powder to disperse).

  • Action: Weigh the material directly into a closed-system vessel (e.g., a pre-tared vial with a septum cap) rather than an open weigh boat.

  • Validation Check: The vial is sealed before leaving the hood, guaranteeing zero exposure during transit to the reaction block.

Phase 3: Solvent Addition & Reaction Setup

  • Action: If synthesizing thiazolidine derivatives or running assays, introduce solvents (e.g., hexane/EtOAc) via a syringe directly through the septum[1].

  • Validation Check: The septum remains intact during solvent addition, proving the system is closed and isolating the operator from both solvent vapors and the dissolved lipophilic compound.

Spill Response and Disposal Plan

  • Solid Spills (Powder): Do NOT dry sweep. Dry sweeping aerosolizes the toxic particulates[4]. Instead, gently cover the spill with absorbent paper towels lightly dampened with a low-volatility solvent (like isopropanol) to bind the powder. Carefully scoop the bound material into a hazardous waste container.

  • Liquid Spills (Dissolved Compound): Cover with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Sweep into a sealed container.

  • Disposal: 2H-1-Benzopyran derivatives must be treated as toxic organic solid waste[4]. Segregate into clearly labeled "Halogenated" or "Non-Halogenated" organic waste streams depending on the reaction solvent used. Never flush down the sink, as these compounds exhibit poor aqueous solubility and potential aquatic toxicity[2].

Safety Workflow Visualization

The following diagram maps the critical path from preparation to disposal, highlighting the validation gates between each operational phase.

SafetyWorkflow A 1. Fume Hood & PPE Verification B 2. Static-Free Weighing (Closed Vessel) A->B Airflow >80 fpm C 3. Closed-System Solvent Addition B->C Powder Contained D 4. Equipment Decontamination C->D Reaction Sealed E 5. Organic Waste Segregation & Disposal D->E Wash Collected

Operational safety workflow for handling highly lipophilic chromene derivatives.

References

  • Title: Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents Source: ResearchGate URL
  • Title: Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid Source: Cole-Parmer URL
  • Title: SAFETY DATA SHEET (2H-1-benzopyran-2-one)
  • Title: 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran. tech.
  • Title: 4H-1-Benzopyran-4-one, 2,3-dihydro-6-(Methylthio)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.